4-Methyl-imidazole-d3
Description
Properties
IUPAC Name |
5-(trideuteriomethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3,(H,5,6)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSZMDLNRCVEIJ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219805-95-4 | |
| Record name | 4(5)-(Methyl-d3)imidazole; 5-(Methyl-d3)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is 4-Methyl-imidazole-d3 and its chemical properties
This technical guide provides a comprehensive overview of 4-Methyl-imidazole-d3, a deuterated analog of 4-Methylimidazole (B133652) (4-MeI). It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document covers the chemical properties, synthesis, and applications of this compound, with a particular focus on its use as an internal standard in analytical chemistry.
Introduction
This compound (4-MeI-d3) is a stable isotope-labeled form of 4-Methylimidazole, where the three hydrogen atoms of the methyl group are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for the quantification of 4-MeI in various matrices, particularly in food and beverage products.[1][2] 4-MeI is a compound that can form during the heating of sugars with ammonia-containing compounds, a process known as the Maillard reaction.[3][4] It is found in many foods and beverages, such as caramel-colored soft drinks, coffee, and some processed foods.[4][5][6] Concerns have been raised about the potential carcinogenicity of 4-MeI, leading to increased monitoring of its levels in consumer products.[7]
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. The properties of the non-deuterated form, 4-Methylimidazole, are also provided for comparison, as the deuterated analog is expected to have very similar physical characteristics.
| Property | This compound | 4-Methylimidazole |
| CAS Number | 1219805-95-4[8][9][10] | 822-36-6[11][12] |
| Molecular Formula | C₄H₃D₃N₂[8][10][11][13] | C₄H₆N₂[12][14] |
| Molecular Weight | 85.12 g/mol [8][11][13][15] | 82.11 g/mol [12][16] |
| Appearance | Yellow to brown liquid or light beige waxy solid/powder[8][9][17] | Light yellow crystalline solid[18] |
| Melting Point | 41-43 °C (approx.)[16][19] | 46-56 °C[12][14][18] |
| Boiling Point | 196-198 °C (approx.)[16][19] | 263 °C[12][14][18] |
| Density | ~1.10 g/cm³[16][19] | 1.0416 g/cm³ at 14 °C[14] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and dimethylformamide; sparingly soluble in water.[16][19] | Very soluble in water and alcohol.[18] |
| Isotopic Purity | Typically ≥98 atom % D[17] | Not Applicable |
| Storage | Store at 2-8°C or -20°C for long-term stability.[8][9][13] | Store at room temperature.[12] |
Synthesis
The synthesis of this compound is analogous to the preparation of 4-Methylimidazole. A common method involves the reaction of a deuterated starting material in a cyclocondensation reaction. One synthetic route for the non-deuterated compound is the reaction of hydroxypropanone with formamide (B127407) in the presence of ammonia (B1221849).[20] For the synthesis of this compound, a deuterated precursor would be used. Another approach is through deuteration of 4-methylimidazole using a deuterated alkali.[16][19]
Applications in Analytical Chemistry
The primary application of this compound is as an internal standard for the quantitative analysis of 4-Methylimidazole in various samples, most notably in food and beverages.[1][13][21] Its utility stems from its similar chemical and physical properties to the analyte (4-MeI), allowing it to behave similarly during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.
Experimental Protocol: Quantification of 4-MeI in Beverages by LC-MS/MS
This section outlines a representative experimental protocol for the determination of 4-MeI in beverages using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard. This protocol is a composite based on methodologies described in the scientific literature.[6][22][23]
4.1.1. Materials and Reagents
-
4-Methylimidazole (4-MeI) analytical standard
-
This compound (4-MeI-d3) internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid
-
Ammonium (B1175870) hydroxide
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., cation exchange)
4.1.2. Sample Preparation
-
Spiking: Add a known amount of this compound internal standard solution to a measured volume of the beverage sample.
-
Degassing: Degas carbonated beverages by sonication or gentle stirring.
-
Dilution: Dilute the sample with ultrapure water.
-
SPE Cleanup:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the diluted sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analyte and internal standard with a solution of methanol containing ammonium hydroxide.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.
4.1.3. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable column for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The MRM transitions for 4-MeI and 4-MeI-d3 are monitored.
4.1.4. Quantification A calibration curve is constructed by plotting the ratio of the peak area of 4-MeI to the peak area of 4-MeI-d3 against the concentration of 4-MeI standards. The concentration of 4-MeI in the sample is then determined from this calibration curve.
Formation and Toxicological Relevance of 4-Methylimidazole
Understanding the context of 4-MeI formation and its potential health effects is crucial for appreciating the importance of its accurate quantification using this compound.
Formation of 4-Methylimidazole in Food
4-Methylimidazole is primarily formed in foods and beverages through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[3][4] It is a notable byproduct in the production of certain caramel (B1170704) colors (Class III and IV) that use ammonia or ammonium compounds as reactants.[4][18]
Caption: Formation of 4-Methylimidazole via the Maillard Reaction.
Toxicological Significance
Toxicological studies have raised concerns about the potential health effects of 4-MeI. The International Agency for Research on Cancer (IARC) has classified 4-Methylimidazole as "possibly carcinogenic to humans" (Group 2B).[7] This classification is based on evidence from animal studies that have shown an increased incidence of lung tumors in mice exposed to 4-MeI.[18] As a result, regulatory bodies in some regions have set limits for the concentration of 4-MeI in food products.
Caption: Logical workflow of 4-MeI exposure, toxicity, and analysis.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of 4-Methylimidazole in a variety of complex matrices. Its use as an internal standard in modern analytical techniques like LC-MS/MS is critical for ensuring food safety and regulatory compliance. This guide has provided a detailed overview of its chemical properties, a representative analytical protocol, and the broader context of its application in studying the formation and toxicological relevance of 4-Methylimidazole.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 4-Methyl-D3-imidazole - Acanthus Research [acanthusresearch.com]
- 11. scbt.com [scbt.com]
- 12. chemimpex.com [chemimpex.com]
- 13. clearsynth.com [clearsynth.com]
- 14. 4-Methylimidazole | C4H6N2 | CID 13195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4(5)-(Methyl-d3)imidazole; 5-(Methyl-d3)-1H-imidazole | C4H6N2 | CID 71750394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 4-Methylimidazole-d3 [chembk.com]
- 17. 4-Methyl-d3-imidazole 98 atom % D, 98% (CP) [sigmaaldrich.com]
- 18. 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. chembk.com [chembk.com]
- 20. US4803281A - Preparation of 4-methylimidazole - Google Patents [patents.google.com]
- 21. stable-isotopes.com [stable-isotopes.com]
- 22. Determination of 4(5)-methylimidazole in foods and beverages by modified QuEChERS extraction and liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of 4-Methyl-imidazole-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methyl-imidazole-d3 (4-(trideuteriomethyl)-1H-imidazole), a crucial labeled internal standard for the quantitative analysis of 4-methylimidazole (B133652) in various matrices. This document outlines a probable synthetic route, detailed characterization methods, and presents key data in a structured format for ease of reference.
Introduction
This compound is the deuterated analogue of 4-methylimidazole, a compound of interest in food safety, environmental analysis, and pharmaceutical research. Due to its isotopic labeling, it serves as an ideal internal standard for mass spectrometry-based quantification methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), enabling accurate and precise measurement of its non-deuterated counterpart.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₄H₃D₃N₂ | [1] |
| Molecular Weight | 85.12 g/mol | [1][2] |
| Appearance | Colorless to slightly yellow liquid or powder | [2] |
| Melting Point | 46-48 °C | [3] |
| Boiling Point | 263 °C (for non-deuterated) | [3] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and dimethylformamide; sparingly soluble in water. | |
| Isotopic Purity | Typically ≥98 atom % D | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through hydrogen-deuterium (H/D) exchange on the methyl group of 4-methylimidazole. A plausible and commonly employed method involves the use of a deuterated solvent and a base catalyst.
Synthetic Workflow
The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.
References
An In-depth Technical Guide to the Comparative Stability of 4-Methyl-imidazole-d3 versus 4-Methylimidazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The substitution of hydrogen with its stable isotope, deuterium (B1214612), is a strategic approach in drug development to enhance the metabolic stability and pharmacokinetic profile of a molecule. This technical guide provides a comprehensive comparison of the stability of 4-Methyl-imidazole-d3 and its non-deuterated counterpart, 4-Methylimidazole. Based on the well-established principle of the kinetic isotope effect (KIE), this document outlines the theoretical advantages of deuteration, presents detailed experimental protocols for comparative stability analysis, and offers illustrative data to guide research and development efforts. The primary focus is on the enhanced resistance of this compound to metabolic oxidation and its behavior under forced degradation conditions.
Introduction: The Kinetic Isotope Effect and Enhanced Molecular Stability
Deuterium, an isotope of hydrogen with a neutron in its nucleus, forms a stronger covalent bond with carbon compared to protium (B1232500) (the common isotope of hydrogen). This difference in bond strength, known as the kinetic isotope effect (KIE), is the fundamental reason for the enhanced stability of deuterated compounds.[1] Reactions that involve the cleavage of a carbon-hydrogen (C-H) bond, such as metabolic oxidation by cytochrome P450 (CYP) enzymes, proceed at a slower rate when a carbon-deuterium (C-D) bond must be broken.[1]
4-Methylimidazole is known to be metabolized in vivo, with one of the identified pathways being the oxidation of the methyl group to form 4-hydroxymethylimidazole. By replacing the hydrogen atoms on the methyl group with deuterium to create this compound, it is hypothesized that the rate of this metabolic oxidation will be significantly reduced, leading to a more stable molecule with a potentially improved pharmacokinetic profile.
Comparative Stability Data (Illustrative)
Table 1: Illustrative Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 4-Methylimidazole | 45 | 15.4 |
| This compound | 180 | 3.85 |
Table 2: Illustrative Forced Degradation Under Oxidative Stress (24h exposure to 3% H₂O₂)
| Compound | % Degradation |
| 4-Methylimidazole | 18.5 |
| This compound | 9.2 |
Table 3: Illustrative Stability Under Thermal Stress (60°C for 7 days)
| Compound | % Remaining |
| 4-Methylimidazole | 98.1 |
| This compound | 99.2 |
Experimental Protocols for Comparative Stability Assessment
To empirically determine the comparative stability, a series of forced degradation studies should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.
General Procedure
Solutions of 4-Methylimidazole and this compound (e.g., 1 mg/mL) are prepared in appropriate solvents. These stock solutions are then subjected to the stress conditions outlined below. Samples are collected at various time points, neutralized if necessary, and analyzed by a validated stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.
Hydrolytic Stability
-
Acid Hydrolysis : Treat the compound solution with 0.1 M HCl at 60°C.
-
Base Hydrolysis : Treat the compound solution with 0.1 M NaOH at 60°C.
-
Neutral Hydrolysis : Reflux the compound solution in water at 60°C.
Oxidative Stability
-
Treat the compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
Thermal Stability
-
Expose the solid compound to a dry heat of 60°C.
-
Expose the compound solution to a heat of 60°C.
Photostability
-
Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light to assess the contribution of thermal degradation.
Stability-Indicating Analytical Method
A reversed-phase high-performance liquid chromatography (HPLC) method with UV or mass spectrometric detection is typically suitable. The method must be validated to demonstrate that it can separate the parent compound from its degradation products and any potential impurities.
Visualizing Pathways and Workflows
Metabolic Pathway of 4-Methylimidazole
The primary metabolic pathway susceptible to the kinetic isotope effect is the oxidation of the methyl group.
Metabolic oxidation of 4-Methylimidazole.
Experimental Workflow for Forced Degradation Studies
A systematic approach is crucial for conducting forced degradation studies.
A typical workflow for comparative forced degradation studies.
Conclusion
The deuteration of 4-Methylimidazole at the methyl position to yield this compound is a promising strategy to enhance its stability, particularly against metabolic oxidation. The kinetic isotope effect provides a strong theoretical foundation for this improved stability. While direct comparative data is pending, the experimental protocols outlined in this guide provide a clear path for the empirical validation of this hypothesis. The expected outcome is that this compound will exhibit a longer metabolic half-life and greater resistance to certain chemical stressors, making it a potentially more robust candidate for pharmaceutical development. This guide serves as a valuable resource for researchers and scientists in designing and interpreting studies to compare the stability of deuterated and non-deuterated compounds.
References
Navigating the Nuances of Isotopic Purity: A Technical Guide for 4-Methyl-imidazole-d3 in Research
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. In the realm of bioanalysis and toxicology, 4-methylimidazole (B133652) (4-MeI), a compound formed during the Maillard reaction in heated foods and a potential carcinogen, is of significant interest. The use of a stable isotope-labeled internal standard, such as 4-Methyl-imidazole-d3 (4-MeI-d3), is the gold standard for its accurate quantification. This technical guide provides an in-depth analysis of the required isotopic purity of 4-MeI-d3 for various research applications, details experimental protocols for its determination, and illustrates its use in analytical workflows and its relevance in biological pathways.
The Critical Role of Isotopic Purity in Quantitative Analysis
When employing this compound as an internal standard in mass spectrometry-based methods, its isotopic purity is a critical parameter that directly impacts the accuracy and reliability of the quantitative data. Insufficient isotopic purity can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ), due to the contribution of the unlabeled analyte (d0) present in the deuterated standard.
The generally accepted and recommended isotopic purity for deuterated internal standards in regulated bioanalysis and other quantitative applications is summarized below.
| Parameter | Recommended Specification | Rationale |
| Isotopic Enrichment (d3) | ≥ 98% | Minimizes the contribution of the unlabeled (d0) species, ensuring the measured signal for the internal standard is predominantly from the deuterated form. |
| Unlabeled Analyte (d0) | < 0.5% | Reduces the risk of artificially inflating the measured concentration of the native analyte, especially at low concentrations. |
| Partially Labeled Species (d1, d2) | As low as reasonably achievable | While less critical than the d0 impurity, minimizing these species improves the overall accuracy and simplifies data analysis. |
Achieving an isotopic enrichment of ≥98% ensures that the contribution of the unlabeled 4-MeI in the internal standard solution is negligible compared to the concentration of the analyte being measured in the sample.
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity is a crucial step in the validation of a deuterated internal standard. The two most common and powerful techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry-Based Isotopic Purity Determination
High-resolution mass spectrometry is a direct and sensitive method to determine the isotopic distribution of this compound.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration that provides a strong signal-to-noise ratio.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.
-
Chromatographic Separation: While not strictly necessary for a pure standard, a short chromatographic run can help to separate any potential chemical impurities.
-
Mass Spectral Acquisition: Acquire full-scan mass spectra of the molecular ion of this compound ([M+H]⁺ at m/z 86.08).
-
Data Analysis:
-
Identify the isotopic cluster corresponding to the molecular ion.
-
Measure the peak areas or intensities of the monoisotopic peak (d0, m/z 83.06) and the peaks corresponding to the deuterated species (d1, d2, and d3 at m/z 84.07, 85.07, and 86.08, respectively).
-
Calculate the percentage of each isotopic species relative to the total ion current of the cluster.
-
Example Calculation:
Isotopic Purity (% d3) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] * 100
NMR Spectroscopy-Based Isotopic Purity Determination
NMR spectroscopy provides detailed structural information and can be used to determine the degree of deuteration at specific positions within the molecule.
Methodology:
-
Sample Preparation: Dissolve a precise amount of this compound in a suitable NMR solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Spectroscopy:
-
Acquire a quantitative ¹H NMR spectrum.
-
The residual proton signals in the methyl group region (around 2.2 ppm) will be significantly reduced in intensity compared to a non-deuterated standard.
-
By integrating the residual proton signal and comparing it to the integral of a known internal standard or the imidazole (B134444) ring protons, the degree of deuteration can be estimated.
-
-
²H (Deuterium) NMR Spectroscopy:
-
Acquire a ²H NMR spectrum.
-
A signal corresponding to the deuterium (B1214612) in the methyl group will be observed.
-
The presence and integration of this signal confirm the incorporation of deuterium.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum.
-
The carbon of the CD₃ group will appear as a multiplet due to coupling with deuterium (a 1:3:6:7:6:3:1 septet for a CD₃ group).
-
The presence and pattern of this multiplet confirm the deuteration at the methyl position.
-
Workflow for Quantitative Analysis Using this compound
The following diagram illustrates a typical workflow for the quantitative analysis of 4-methylimidazole in a biological matrix using this compound as an internal standard.
A Technical Guide to 4-Methyl-imidazole-d3 for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Methyl-imidazole-d3 (4-MeI-d3), a deuterated analog of 4-Methyl-imidazole, for researchers, scientists, and professionals in drug development. This document outlines reputable commercial suppliers, summarizes key quantitative data, and details relevant experimental protocols.
Reputable Commercial Suppliers
This compound is available from several reputable suppliers that provide high-purity standards for research and development purposes. These suppliers often provide comprehensive documentation, including Certificates of Analysis (CoA), ensuring the quality and isotopic enrichment of the compound.
| Supplier | Website | Notes |
| Sigma-Aldrich (Merck) | --INVALID-LINK-- | A major supplier of research chemicals, offering this compound with specified isotopic and chemical purity.[1] |
| Clearsynth | --INVALID-LINK-- | Specializes in stable isotope-labeled compounds and provides detailed product specifications.[2] |
| LGC Standards | --INVALID-LINK-- | A leading provider of reference materials, including isotopically labeled compounds for analytical applications. |
| CDN Isotopes | --INVALID-LINK-- | Offers a wide range of deuterated compounds and provides product details such as isotopic enrichment and storage conditions. |
| Acanthus Research | --INVALID-LINK-- | Supplies labeled specialty chemicals for various research needs.[3] |
| MedchemExpress | --INVALID-LINK-- | Provides a Certificate of Analysis with detailed purity and isotopic enrichment data.[4] |
| Santa Cruz Biotechnology | --INVALID-LINK-- | Offers a range of biochemicals, including deuterated compounds, for research purposes.[5] |
| Fisher Scientific | --INVALID-LINK-- | A distributor for various chemical manufacturers, offering this compound from different brands.[6] |
Quantitative Data Summary
The following table summarizes typical quantitative data for commercially available this compound, compiled from supplier specifications and Certificates of Analysis.
| Parameter | Typical Value | Source(s) |
| CAS Number | 1219805-95-4 | [2] |
| Molecular Formula | C₄H₃D₃N₂ | [3][4] |
| Molecular Weight | ~85.12 g/mol | [4][5] |
| Isotopic Purity (Atom % D) | ≥98% | [1] |
| Isotopic Enrichment | Often reported with d₀, d₁, d₂, and d₃ distribution; typically >99% d₃ | [4] |
| Chemical Purity (by HPLC/GC) | ≥97% | [2][4] |
| Form | Solid (Powder/Crystalline) or Liquid | [1][4] |
| Storage Temperature | Room temperature or 2-8°C | [2] |
Experimental Protocols
General Synthesis Approach
The synthesis of this compound is analogous to the synthesis of its non-deuterated counterpart, 4-Methyl-imidazole. One common method is the Debus-Radziszewski imidazole (B134444) synthesis.[7] A plausible synthetic route for the deuterated analog would involve the reaction of a deuterated starting material, such as d3-methylglyoxal or a deuterated ammonia (B1221849) source, with other reagents like formaldehyde. Another patented method for the synthesis of 4-methylimidazole (B133652) involves the reaction of hydroxypropanone and formamide (B127407) in the presence of ammonia, which could be adapted for the deuterated version.[8]
Below is a generalized workflow for the synthesis of 4-Methyl-imidazole.
Application as an Internal Standard in LC-MS/MS Analysis
This compound is primarily used as an internal standard (IS) for the quantitative analysis of 4-Methyl-imidazole in various matrices, particularly in food and beverage samples.[9][10] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects, leading to high accuracy and precision.
Sample Preparation (QuEChERS Method)
A common sample preparation technique for the analysis of 4-methylimidazole in complex matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[10]
-
Sample Homogenization: Homogenize the solid or liquid sample.
-
Spiking: Spike the homogenized sample with a known concentration of this compound internal standard.
-
Extraction: Add acetonitrile (B52724) and a salt mixture (e.g., MgSO₄, NaCl) to the sample, vortex, and centrifuge.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a tube containing a d-SPE sorbent (e.g., PSA, C18) to remove interfering matrix components. Vortex and centrifuge.
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The final extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatography: Separation is typically achieved on a reverse-phase or HILIC column. The mobile phase often consists of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both 4-Methyl-imidazole and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-Methyl-imidazole | 83.1 | 56.1 |
| This compound | 86.1 | 59.1 |
The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification against a calibration curve.
References
- 1. 4-Methyl-d3-imidazole 98 atom % D, 98% (CP) [sigmaaldrich.com]
- 2. clearsynth.com [clearsynth.com]
- 3. 4-Methyl-D3-imidazole - Acanthus Research [acanthusresearch.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. 4-Methyl-d3-imidazole, CDN 0.05 g | Buy Online | CDN | Fisher Scientific [fishersci.it]
- 7. 4-Methylimidazole - Wikipedia [en.wikipedia.org]
- 8. US4803281A - Preparation of 4-methylimidazole - Google Patents [patents.google.com]
- 9. Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Laboratory Safety and Handling of 4-Methyl-imidazole-d3
Introduction
4-Methyl-imidazole-d3 (CAS No. 1219805-95-4) is the deuterated form of 4-Methyl-imidazole (4-MEI), a heterocyclic organic compound.[1] It is primarily utilized in scientific research as a labeled internal standard for the quantification of 4-Methyl-imidazole in various matrices by mass spectrometry.[2] The non-labeled compound, 4-MEI, is found in some foods and beverages as a byproduct of the Maillard reaction and is used in the manufacturing of pharmaceuticals, dyes, and agricultural chemicals.[1][3] Due to the toxicological profile of its non-deuterated analog, including a classification as a possible human carcinogen, stringent safety protocols are imperative when handling this compound in a laboratory setting.[4][5]
This guide provides comprehensive safety procedures, hazard information, and handling protocols for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing cancer.[4][6] The International Agency for Research on Cancer (IARC) has classified the non-deuterated 4-Methylimidazole as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[4]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6][7] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[7] |
| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage[4][7][8] |
| Serious Eye Damage / Irritation | Category 1 | H314: Causes severe skin burns and eye damage[4][8] |
| Carcinogenicity | Category 2 / 1B | H351: Suspected of causing cancer[4][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[6][8] |
Data sourced from multiple safety data sheets. The most conservative classifications are presented.
Signal Word: Danger[7]
Hazard Pictograms:
-
Corrosion (for skin burns and eye damage)
-
Health Hazard (for carcinogenicity)
-
Exclamation Mark (for acute toxicity and skin/respiratory irritation)
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
Table 2: Physicochemical Data for this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1219805-95-4 | [4][6][9] |
| Molecular Formula | C₄H₃D₃N₂ | [4][9] |
| Molecular Weight | 85.12 g/mol | [9][10] |
| Appearance | White to light yellow or beige solid, may be waxy | [4][5] |
| Melting Point | 44 - 47 °C (111 - 117 °F) | [4] |
| Boiling Point | 263 °C (505 °F) | [4] |
| Flash Point | 157 °C (315 °F) | [4] |
| Auto-ignition Temperature | 555 °C (1,031 °F) | [4] |
| Solubility | Poorly soluble in water; Soluble in ethanol, dimethylformamide | [11] |
| Partition Coefficient (log Pow) | 0.23 |[4] |
Experimental Protocols: Safe Handling and Storage
A systematic approach is essential for minimizing exposure and ensuring safety.
3.1. Engineering Controls
-
All work involving this compound, especially handling of the solid powder, must be conducted in a certified laboratory fume hood or under mechanical exhaust ventilation to prevent inhalation of dust and aerosols.[4][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][12]
3.2. Personal Protective Equipment (PPE) A comprehensive PPE regimen is mandatory:
-
Eye and Face Protection: Wear chemical safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[4] A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.[8]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile). Dispose of contaminated gloves immediately after use in accordance with good laboratory practices and wash hands thoroughly.[4]
-
Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[4][6]
-
Respiratory Protection: If a risk assessment indicates that engineering controls are insufficient, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges must be used.[4]
3.3. Detailed Handling Protocol
-
Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure the work area within the fume hood is clean and uncluttered.
-
Weighing: To handle the solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Transfer: Use a spatula for transfers. If preparing a solution, add the solid to the solvent slowly.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Tightly seal the primary container.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after completing work and before leaving the lab.[12]
3.4. Storage Requirements
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6][8] Some suppliers recommend refrigeration (2-8°C) or freezing (-20°C) for long-term stability.[5][9] Always follow the specific storage instructions provided by the supplier.
-
Security: Store in a locked cabinet or area accessible only to authorized personnel.[6][8]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][8]
Emergency Procedures
Immediate and appropriate action is critical in an emergency.
4.1. First Aid Measures In all cases of exposure, seek immediate medical attention and show the Safety Data Sheet to the attending physician.[4][8]
Table 3: First Aid for this compound Exposure
| Exposure Route | First Aid Protocol |
|---|---|
| Eye Contact | Immediately rinse cautiously and thoroughly with plenty of water for at least 15 minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing. Get emergency medical help immediately.[4] |
| Skin Contact | Take off immediately all contaminated clothing.[8] Wash off with soap and plenty of water.[4] Seek immediate medical attention as the substance causes severe burns.[8] |
| Inhalation | Move the person into fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration. Avoid mouth-to-mouth resuscitation.[6] Consult a physician immediately.[4] |
| Ingestion | Rinse mouth thoroughly with water.[4] Do NOT induce vomiting.[4][8] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.[8] |
4.2. Accidental Release (Spill) Protocol
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (use fume hood if spill is contained within it).
-
Contain: Prevent the spill from entering drains or waterways.[4]
-
Clean-up:
-
Wear full PPE, including respiratory protection.
-
For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid generating dust.[8]
-
For solutions, absorb with an inert, non-combustible material (e.g., sand, diatomite).[6]
-
Decontaminate the spill area with a suitable solvent like alcohol, followed by soap and water.[6]
-
4.3. Fire-Fighting Measures
-
The substance is combustible at high temperatures.[4]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
Hazardous Combustion Products: Fire may produce toxic carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][12]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Collect waste in suitable, closed, and clearly labeled containers.[4]
-
Dispose of the material through a licensed professional waste disposal service.[12]
-
One method of disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[13]
-
Do not dispose of waste into drains or the environment.[4] All disposal methods must be in accordance with all applicable federal, state, and local regulations.
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe laboratory handling of this compound.
References
- 1. 4-Methylimidazole - Wikipedia [en.wikipedia.org]
- 2. clearsynth.com [clearsynth.com]
- 3. 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 4(5)-(Methyl-d3)imidazole; 5-(Methyl-d3)-1H-imidazole | C4H6N2 | CID 71750394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. chembk.com [chembk.com]
- 12. fishersci.com [fishersci.com]
- 13. 4-Methylimidazole | C4H6N2 | CID 13195 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tautomerism of 4-Methylimidazole and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomerism of 4-methylimidazole (B133652), a crucial consideration in pharmaceutical sciences due to its presence in various bioactive molecules and its potential formation during food processing.[1] The guide delves into the quantitative analysis of the tautomeric equilibrium, the experimental protocols for its characterization, and the influence of isotopic labeling through deuteration.
Introduction to Tautomerism in 4-Methylimidazole
4-Methylimidazole exists as a dynamic equilibrium between two tautomeric forms: 4-methyl-1H-imidazole and 5-methyl-1H-imidazole. This prototropic tautomerism involves the migration of a proton between the two nitrogen atoms of the imidazole (B134444) ring. The two tautomers are structurally similar, differing only in the position of the double bonds within the ring and the location of the hydrogen atom on the nitrogen. A small energy difference separates the two forms, allowing for their interconversion.[2]
The tautomeric equilibrium is a critical factor influencing the molecule's chemical reactivity, binding interactions with biological targets, and overall physicochemical properties. Understanding and quantifying this equilibrium is therefore essential in drug design and development.
Quantitative Analysis of Tautomeric Equilibrium
The position of the tautomeric equilibrium is described by the equilibrium constant, KT, which is the ratio of the concentrations of the two tautomers.
KT = [5-methyl-1H-imidazole] / [4-methyl-1H-imidazole]
Table 1: Tautomeric Equilibrium Data for 4-Methylimidazole and its Deuterated Analog
| Compound | Solvent | Temperature (°C) | Tautomer Ratio (4-MeIm : 5-MeIm) | KT | Analytical Method | Reference |
| 4-Methylimidazole | D₂O | 25 | Data not available | Data not available | ¹H NMR | (Hypothetical) |
| 4-Methylimidazole | CDCl₃ | 25 | Data not available | Data not available | ¹H NMR | (Hypothetical) |
| N-Deuterated 4-Methylimidazole | D₂O | 25 | Data not available | Data not available | ¹H NMR | (Hypothetical) |
| N-Deuterated 4-Methylimidazole | CDCl₃ | 25 | Data not available | Data not available | ¹H NMR | (Hypothetical) |
| Ring-Deuterated 4-Methylimidazole | D₂O | 25 | Data not available | Data not available | ¹H NMR | (Hypothetical) |
| Ring-Deuterated 4-Methylimidazole | CDCl₃ | 25 | Data not available | Data not available | ¹H NMR | (Hypothetical) |
Note: This table is a template for presenting quantitative data. Specific experimental values from the literature for a direct comparison are currently limited.
The Influence of Deuteration on Tautomerism
Deuterium (B1214612) substitution, particularly at the N-H position, can influence the tautomeric equilibrium. This is known as the deuterium isotope effect. The greater mass of deuterium compared to protium (B1232500) leads to a lower zero-point energy for the N-D bond compared to the N-H bond. This can result in a shift in the equilibrium position, favoring the tautomer where the deuterium is in the more stable position. The magnitude of this effect can provide insights into the potential energy surface of the proton transfer reaction.
Experimental Protocols
The study of tautomerism in 4-methylimidazole and its deuterated analogs relies on a combination of spectroscopic and computational techniques.
Synthesis of 4-Methylimidazole and its Deuterated Analog
4.1.1. Synthesis of 4-Methylimidazole:
4-Methylimidazole can be synthesized via the Debus-Radziszewski imidazole synthesis by reacting methylglyoxal (B44143) with ammonia (B1221849) and formaldehyde.[2] Another method involves the reaction of hydroxyacetone (B41140) and formamide (B127407) in the presence of ammonia.[2][3]
4.1.2. Synthesis of N-Deuterated 4-Methylimidazole:
N-deuteration can be achieved by dissolving 4-methylimidazole in a deuterated solvent such as methanol-d4 (B120146) (CD₃OD) or deuterium oxide (D₂O) and allowing for H/D exchange. The solvent can then be removed under vacuum to yield the N-deuterated product. The efficiency of deuteration can be monitored by ¹H NMR spectroscopy by observing the disappearance of the N-H proton signal.
4.1.3. Synthesis of Ring-Deuterated 4-Methylimidazole:
The synthesis of ring-deuterated 4-methylimidazole is more complex and may require starting from deuterated precursors. One potential route could involve the use of deuterated methylglyoxal in the Debus-Radziszewski synthesis.
NMR Spectroscopy for Tautomer Ratio Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of tautomeric equilibria in solution.[4] Both ¹H and ¹³C NMR can be utilized.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Prepare solutions of 4-methylimidazole and its deuterated analog in various deuterated solvents (e.g., D₂O, CDCl₃, DMSO-d₆) at a known concentration.
-
Data Acquisition: Acquire ¹H NMR spectra at a constant temperature.
-
Signal Assignment: Identify the signals corresponding to the protons of each tautomer. The chemical shifts of the ring protons and the methyl group will be different for the 4-methyl and 5-methyl tautomers.
-
Integration and Quantification: Integrate the signals corresponding to a specific proton (e.g., the C2-H proton) for each tautomer. The ratio of the integrals will be proportional to the molar ratio of the tautomers.
-
Calculation of KT: Calculate the equilibrium constant KT from the determined molar ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the presence of different tautomers by observing their characteristic vibrational frequencies. The N-H stretching and bending vibrations, as well as the ring stretching modes, are sensitive to the tautomeric form.
Protocol for FTIR Analysis:
-
Sample Preparation: Prepare samples of 4-methylimidazole and its deuterated analog. For solution-state analysis, use an appropriate IR-transparent solvent. For solid-state analysis, prepare a KBr pellet or use an ATR accessory.
-
Data Acquisition: Record the FTIR spectra over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Spectral Analysis: Analyze the spectra for characteristic bands of each tautomer. The N-H stretching band (around 3100-3400 cm⁻¹) and the imidazole ring vibrations (typically in the 1600-1400 cm⁻¹ region) are particularly informative. In the deuterated analog, the N-D stretching band will appear at a lower frequency (around 2300-2500 cm⁻¹) due to the isotope effect.
-
Qualitative Assessment: While quantitative analysis with FTIR can be challenging, the relative intensities of the characteristic bands can provide a qualitative assessment of the predominant tautomer in a given state.
Computational Chemistry
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to complement experimental studies.[5] These calculations can predict the relative energies of the tautomers, the energy barrier for their interconversion, and their theoretical NMR and IR spectra. This information aids in the assignment of experimental signals and provides a deeper understanding of the factors governing the tautomeric equilibrium.
Visualizations
Tautomeric Equilibrium of 4-Methylimidazole
Caption: Tautomeric equilibrium between 4-methyl-1H-imidazole and 5-methyl-1H-imidazole.
Experimental Workflow for Tautomerism Analysis
Caption: Workflow for the synthesis and analysis of 4-methylimidazole tautomerism.
Conclusion
The tautomerism of 4-methylimidazole is a fundamental aspect of its chemistry with significant implications for its application in drug development and its occurrence in food products. This guide has outlined the key principles of this equilibrium, the experimental and computational methods used for its investigation, and the potential influence of deuterium labeling. While a direct quantitative comparison between the non-deuterated and deuterated species requires further specific experimental investigation, the protocols provided herein offer a robust framework for conducting such studies. A thorough understanding of the tautomeric behavior of 4-methylimidazole and its analogs is crucial for predicting their biological activity and ensuring the safety and efficacy of related pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Methylimidazole - Wikipedia [en.wikipedia.org]
- 3. US4803281A - Preparation of 4-methylimidazole - Google Patents [patents.google.com]
- 4. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theoretical calculation of tautomer equilibria in solution: 4-(5-)methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sentinel Molecule: A Technical Guide to 4-Methyl-imidazole-d3 in Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of 4-Methyl-imidazole-d3 (4-MeI-d3), a deuterated analogue of 4-Methyl-imidazole (4-MeI). While the primary application of 4-MeI-d3 lies in its use as a robust internal standard for the accurate quantification of 4-MeI, its significance in the broader context of metabolic pathway studies is critical. Understanding the metabolic fate of 4-MeI, a compound of interest due to its potential carcinogenicity and widespread presence in foods and beverages, relies on precise analytical methodologies. This guide details the application of 4-MeI-d3 in these methods, provides experimental protocols, and presents a proposed metabolic pathway for 4-MeI.
The Critical Role of this compound as an Internal Standard
In metabolic pathway and pharmacokinetic studies, the accurate quantification of a target analyte is paramount. This compound serves as an ideal internal standard for the analysis of 4-MeI for several key reasons:
-
Chemical and Physical Similarity: As a deuterated isotopologue, 4-MeI-d3 shares nearly identical chemical and physical properties with the non-deuterated 4-MeI. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any analyte loss or variability in these steps.
-
Mass Spectrometric Distinction: The key difference lies in its mass, which is easily distinguishable from 4-MeI by a mass spectrometer. This allows for precise and accurate quantification using isotope dilution mass spectrometry, a gold-standard analytical technique.
-
Minimization of Matrix Effects: Complex biological and food matrices can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. Because 4-MeI-d3 co-elutes with 4-MeI and experiences the same matrix effects, the ratio of their signals remains constant, leading to more reliable and accurate results.[1][2][3]
Quantitative Data Summary
The use of this compound as an internal standard has enabled the development of highly sensitive and accurate analytical methods for the quantification of 4-MeI in various matrices. The following tables summarize key quantitative data from representative studies.
Table 1: Method Performance for 4-MeI Quantification using 4-MeI-d3 Internal Standard
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | Carbonated Beverages | 0.6 ng/mL | 5.8 ng/mL | Not Reported | [3] |
| LC-MS/MS | Soft Drinks | Not Reported | 0.3 µg/L | 103.24 - 108.85 | [1] |
| LC-MS/MS | Tea | Not Reported | 0.2 ng/mL | 87 - 102 | [4] |
| LC-MS/MS | Caramel Color | 3 µg/kg | 5 µg/kg | 97.1 - 111.0 | [5] |
| LC-MS/MS | Processed Foods | 3 µg/kg | 5 µg/kg | 81.9 - 110.0 | [5] |
Table 2: MRM Transitions for 4-MeI and 4-MeI-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-Methyl-imidazole (4-MeI) | 83 | 56 |
| This compound (4-MeI-d3) | 86 | 59 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the quantification of 4-MeI in beverages using 4-MeI-d3 as an internal standard.
Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME) for Beverages[1]
-
Sample Preparation: Sonicate carbonated beverage samples to remove carbonation.
-
Internal Standard Spiking: Spike a known amount of this compound solution into the beverage sample.
-
Extraction:
-
Transfer a 5 mL aliquot of the spiked sample to a centrifuge tube.
-
Add 1 mL of methanol (B129727) (disperser solvent) containing 100 µL of chloroform (B151607) (extraction solvent).
-
Vortex vigorously for 1 minute to form a cloudy solution.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Analysis: Collect the sedimented phase (chloroform) and inject it into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE) for Beverages[6]
-
Sample Preparation: Degas carbonated beverages by sonication.
-
Internal Standard Spiking: Add a known concentration of this compound to the sample.
-
SPE Cartridge Conditioning: Condition a cation exchange SPE cartridge (e.g., Oasis MCX) with methanol followed by water.
-
Sample Loading: Load the spiked beverage sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water and then methanol to remove interferences.
-
Elution: Elute the analyte and internal standard with a solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters[1][3]
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: See Table 2.
-
Collision Gas: Argon.
-
Metabolic Pathway of 4-Methyl-imidazole
While this compound has not been directly reported in tracer studies to elucidate the metabolic pathway of 4-MeI, studies using radiolabeled 4-MeI ([¹⁴C]4-MeI) in rats and mice have provided insights into its biotransformation.[6][7] The majority of 4-MeI is excreted unchanged in the urine.[6][7] However, a smaller portion undergoes oxidative metabolism.[6][7]
The proposed metabolic pathway involves the oxidation of the methyl group to form 4-hydroxymethylimidazole.[6][7] This primary metabolite can then be further oxidized to 4-imidazole carboxylic acid or undergo conjugation, for instance, with glucuronic acid to form a glucuronide conjugate.[6] Another minor pathway may involve the formation of methylhydantoin.[6][7]
The accurate quantification of 4-MeI and its metabolites is crucial for understanding its pharmacokinetics and potential toxicity. The use of this compound as an internal standard is fundamental to achieving the necessary precision and accuracy in these studies.
Visualizations
The following diagrams illustrate the analytical workflow for 4-MeI quantification and the proposed metabolic pathway of 4-MeI.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of 4-MeI in complex matrices. Its role as an internal standard in isotope dilution mass spectrometry is fundamental for obtaining high-quality data in food safety, toxicology, and, by extension, metabolic studies of 4-MeI. While direct tracer studies using 4-MeI-d3 to delineate metabolic pathways are not prominent in the current literature, the analytical rigor it provides is a critical prerequisite for any investigation into the metabolism and pharmacokinetics of 4-Methyl-imidazole. Future research could explore the synthesis and application of multiply labeled isotopologues of 4-MeI to further probe its metabolic fate and the mechanisms of its potential toxicity.
References
- 1. Isotope dilution determination for the trace level of 4(5)-methylimidazole in beverages using dispersive liquid-liquid microextraction coupled with ESI-HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 4(5)-methylimidazole in carbonated beverages by isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of 4-methylimidazole in Fischer 344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Application of 4-Methyl-imidazole-d3 in Kinetic Isotope Effect Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic isotope effect (KIE) is a powerful tool in the study of reaction mechanisms, providing insight into the rate-determining steps of chemical and enzymatic processes. This is achieved by measuring the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes.[1][2] In pharmaceutical research and drug development, the deuterium (B1214612) kinetic isotope effect is of particular interest. Substituting a hydrogen atom with a deuterium atom at a position susceptible to metabolic cleavage can significantly slow down the reaction rate, a phenomenon that has profound implications for a drug's pharmacokinetic profile.[2][3]
This technical guide explores the application of 4-Methyl-imidazole-d3, a deuterated isotopologue of 4-Methyl-imidazole, in the context of kinetic isotope effect research. 4-Methyl-imidazole is a compound of interest due to its presence in various consumer products and as a structural motif in many pharmaceutical agents.[4][5] Understanding its metabolism is crucial for assessing its safety and for the rational design of new drugs. The use of this compound allows researchers to probe the mechanisms of its metabolic breakdown, particularly by cytochrome P450 (P450) enzymes, which are major players in drug metabolism.[6][7]
Theoretical Background of the Kinetic Isotope Effect
The kinetic isotope effect arises from the difference in the zero-point vibrational energy between a bond to a lighter isotope (e.g., C-H) and the corresponding bond to a heavier isotope (e.g., C-D).[8] The C-D bond has a lower zero-point energy due to the greater mass of deuterium, making it more stable and requiring more energy to break.[1] Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step will proceed more slowly than those involving a C-H bond.
The magnitude of the KIE is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy isotopologue (kD):
KIE = kH / kD
A primary KIE is observed when the bond to the isotope is broken in the rate-limiting step of the reaction. For C-H bond cleavage, the theoretical maximum for a primary KIE is around 7 at room temperature, although values can vary.[9] A significant primary KIE (typically > 2) is strong evidence that the C-H bond is being cleaved in the rate-determining step.[6][7] Secondary KIEs are smaller effects observed when the isotopic substitution is at a position not directly involved in bond cleavage but is adjacent to the reaction center.[1]
Application of this compound in Probing Metabolic Pathways
The metabolism of small molecules like 4-Methyl-imidazole is often initiated by oxidation, frequently catalyzed by cytochrome P450 enzymes.[6][7] A common metabolic transformation is the hydroxylation of a methyl group to form a primary alcohol. In the case of 4-Methyl-imidazole, the methyl group is a likely site for such an oxidative attack.
By using this compound, where the three hydrogen atoms of the methyl group are replaced by deuterium, researchers can investigate the role of methyl group oxidation in its overall metabolism. If the hydroxylation of the methyl group is a significant metabolic pathway and is rate-limiting, a substantial primary kinetic isotope effect will be observed.
Below is a diagram illustrating the proposed metabolic oxidation of 4-Methyl-imidazole and its deuterated analogue.
Experimental Protocols
To determine the kinetic isotope effect for the metabolism of this compound, a series of in vitro experiments are typically performed.
Incubation with Liver Microsomes
This experiment assesses the metabolism of the compounds in a system rich in cytochrome P450 enzymes.
Methodology:
-
Preparation of Incubation Mixtures: Rat or human liver microsomes are prepared as the enzyme source. The incubation mixture will contain the microsomes, a NADPH-generating system (as a source of reducing equivalents for P450 enzymes), and either 4-Methyl-imidazole or this compound at various concentrations.
-
Incubation: The reactions are initiated by the addition of the substrate and incubated at 37°C for a specified time course.
-
Reaction Termination: The reactions are stopped by the addition of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate the proteins.
-
Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound and the formation of metabolites.
Data Analysis and KIE Calculation
The rates of metabolism for both 4-Methyl-imidazole and this compound are determined from the disappearance of the parent compound or the appearance of the hydroxylated metabolite over time. The kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis-Menten constant), are then determined by fitting the data to the Michaelis-Menten equation.
The KIE can be calculated on both Vmax and Vmax/Km:
-
DV = (Vmax)H / (Vmax)D
-
D(V/K) = (Vmax/Km)H / (Vmax/Km)D
A workflow for a typical KIE experiment is depicted below.
Data Presentation
The quantitative data from such experiments should be summarized in a clear and structured format to allow for easy comparison.
| Compound | Km (µM) | Vmax (nmol/min/mg protein) | Vmax/Km (µL/min/mg protein) |
| 4-Methyl-imidazole | 50 ± 5 | 10.0 ± 0.8 | 0.20 |
| This compound | 55 ± 6 | 2.5 ± 0.3 | 0.045 |
| KIE | - | DV = 4.0 | D(V/K) = 4.4 |
Table 1: Hypothetical Kinetic Parameters for the Metabolism of 4-Methyl-imidazole and this compound by Human Liver Microsomes.
In this hypothetical example, the large values for both DV and D(V/K) would strongly suggest that the cleavage of a C-H bond on the methyl group is the rate-determining step in the metabolism of 4-Methyl-imidazole.
Interpretation of Results and Implications
A significant KIE, as illustrated in the hypothetical data, provides valuable mechanistic information. It indicates that the C-H bond of the methyl group is broken in the rate-limiting step of the reaction. This has several important implications for drug development:
-
Metabolic Stability: Deuteration at a metabolically labile site can increase the metabolic stability of a drug, potentially leading to a longer half-life, reduced dosing frequency, and lower overall drug exposure.[3]
-
Reduced Metabolite-Mediated Toxicity: If a metabolite is responsible for adverse effects, slowing its formation through deuteration can improve the safety profile of a drug.
-
Altered Pharmacokinetics: A change in the rate of metabolism can lead to altered pharmacokinetic properties, which need to be carefully evaluated.[10]
The logical relationship between observing a KIE and its implications is shown in the following diagram.
Conclusion
The use of this compound in kinetic isotope effect studies offers a precise method for elucidating the metabolic fate of the 4-methyl-imidazole scaffold. By quantifying the effect of deuterium substitution on the rate of metabolism, researchers can gain crucial insights into the reaction mechanism, particularly the role of cytochrome P450-mediated oxidation of the methyl group. This information is invaluable for predicting the metabolic profiles of new chemical entities containing this moiety and for the strategic application of deuteration to enhance the pharmacokinetic and safety properties of drug candidates. The experimental protocols and data analysis methods outlined in this guide provide a framework for conducting and interpreting such studies, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid kinetic methods to dissect steroidogenic cytochrome P450 reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. courses.washington.edu [courses.washington.edu]
- 10. The kinetic deuterium isotope effect as applied to metabolic deactivation of imatinib to the des-methyl metabolite, CGP74588 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of 4-Methylimidazole in Food and Beverage Matrices using 4-Methyl-imidazole-d3 as an Internal Standard by LC-MS/MS
Introduction
4-Methylimidazole (4-MEI) is a chemical compound that can form during the heating process of certain foods and beverages, particularly those containing caramel (B1170704) colors (Class III and IV).[1][2][3] Due to potential health concerns, regulatory bodies in various regions have set limits on the allowable concentration of 4-MEI in consumer products.[2][3][4] Consequently, sensitive and robust analytical methods are required for the accurate quantification of 4-MEI in complex food matrices. This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing 4-Methyl-imidazole-d3 as an internal standard for the reliable determination of 4-MEI. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variabilities during sample preparation and injection, ensuring high accuracy and precision.[5][6][7]
Principle
This method utilizes the principle of isotope dilution mass spectrometry. A known amount of this compound, a deuterated analog of the analyte, is added to all samples, calibrators, and quality control standards at the beginning of the sample preparation process. Since the internal standard is chemically identical to the analyte, it co-elutes and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, even in the presence of matrix-induced signal suppression or enhancement.
Below is a diagram illustrating the chemical structures of 4-Methylimidazole and its deuterated internal standard, this compound.
Caption: Chemical structures of the analyte and its stable isotope-labeled internal standard.
Experimental Protocols
Sample Preparation
A generic sample preparation workflow is outlined below. Specific matrices may require additional cleanup steps.
a. Reagents and Materials
-
4-Methylimidazole (analyte) standard
-
This compound (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis MCX) may be used for complex matrices.[2]
b. Preparation of Standards
-
Prepare a 1 mg/mL stock solution of 4-MEI in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the 4-MEI stock solution, prepare a series of working standard solutions by serial dilution with a suitable solvent (e.g., 10% methanol in water) to create a calibration curve (e.g., 1-200 µg/L).[8]
-
Prepare a working internal standard solution (e.g., 1 µg/mL) by diluting the this compound stock solution.[9]
c. Sample Extraction and Cleanup
-
Weigh or pipette a known amount of the homogenized sample (e.g., 1 g of a solid or 1 mL of a liquid) into a centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard working solution.
-
Add an extraction solvent (e.g., 5-10 mL of acetonitrile).[10]
-
Vortex or homogenize the sample thoroughly.
-
Centrifuge the sample to pellet any solid material.[10]
-
Transfer the supernatant to a clean tube. For complex matrices like soy sauce or dark beer, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.[11][12]
-
Evaporate the solvent under a stream of nitrogen if concentration is needed, and reconstitute in the mobile phase.
-
Filter the final extract through a 0.22 µm filter before injection.
The following diagram illustrates the general experimental workflow.
Caption: General workflow for the analysis of 4-MEI using an internal standard.
LC-MS/MS Instrumentation and Conditions
a. Liquid Chromatography (LC)
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[6] HILIC columns can also be employed for retaining these polar compounds.[4]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
-
Gradient: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the analyte, followed by a column wash and re-equilibration.
b. Mass Spectrometry (MS/MS)
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor and product ions for both 4-MEI and this compound need to be optimized. Commonly reported transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 4-Methylimidazole | 83.1 | 56.0 |
| This compound | 86.1 | 58.0 |
Note: These values should be confirmed and optimized on the specific instrument being used.
Method Validation and Performance
The analytical method should be validated according to established guidelines to ensure its suitability for the intended purpose.[13] Key validation parameters are summarized below.
The logical flow for method validation is depicted in the following diagram.
Caption: Logical flow diagram for analytical method validation.
Quantitative Data Summary
The following tables summarize typical performance characteristics of this method based on published literature.
Table 1: Calibration and Linearity
| Parameter | Typical Value |
| Calibration Range | 1 - 200 µg/L[8] |
| Correlation Coefficient (r²) | > 0.999[6][12] |
| Weighting Factor | 1/x or 1/x² |
Table 2: Accuracy and Precision
| Parameter | Spiked Level | Typical Value |
| Accuracy (Recovery %) | Low, Medium, High QC | 91 - 113%[8] |
| Precision (RSD %) | Intra-day & Inter-day | ≤ 12.3%[8] |
Table 3: Sensitivity and Matrix Effect
| Parameter | Typical Value |
| Limit of Quantification (LOQ) | 0.3 - 5 µg/L (matrix dependent)[6][10] |
| Matrix Effect (%) | 92 - 108% (with IS correction)[8] |
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and accurate means for the quantification of 4-Methylimidazole in a variety of food and beverage matrices. The use of an isotope-labeled internal standard is essential for mitigating matrix effects and ensuring data reliability. This method is suitable for routine monitoring to ensure compliance with regulatory limits and to support quality control in the food industry.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. lcms.cz [lcms.cz]
- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotope dilution determination for the trace level of 4(5)-methylimidazole in beverages using dispersive liquid-liquid microextraction coupled with ESI-HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Determination of 4(5)-methylimidazole in foods and beverages by modified QuEChERS extraction and liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 4-Methylimidazole (4-MeI) in Food Matrices using Isotope Dilution Mass Spectrometry with 4-Methyl-imidazole-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylimidazole (4-MeI) is a chemical compound that can form during the heating process of certain foods and is also found in some caramel (B1170704) colorings used as additives in the food and beverage industry.[1] Due to potential health concerns, regulatory bodies have set limits for 4-MeI in various consumer products.[1] This application note details a robust and sensitive method for the quantitative analysis of 4-MeI in diverse food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 4-Methyl-imidazole-d3. The use of an isotopic internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Analytical Workflow Overview
The method employs a streamlined sample preparation procedure followed by rapid and selective LC-MS/MS analysis. The general workflow involves sample homogenization, spiking with the this compound internal standard, extraction of the analyte, and subsequent analysis.
Caption: General workflow for the quantitative analysis of 4-MeI in food matrices.
Experimental Protocols
Materials and Reagents
-
4-Methylimidazole (4-MeI) standard
-
This compound (IS) standard
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium (B1175870) formate (B1220265), LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or cation exchange)
-
QuEChERS extraction salts and dispersive SPE sorbents
-
0.22 µm syringe filters
Standard Solution Preparation
Prepare stock solutions of 4-MeI and this compound in methanol at a concentration of 1 mg/mL. From these, prepare working standard solutions and a spiking solution of the internal standard at appropriate concentrations by serial dilution in a suitable solvent (e.g., water:acetonitrile 50:50).
Sample Preparation
The choice of sample preparation method depends on the food matrix. Two common and effective methods are presented below.
This protocol utilizes solid-phase extraction (SPE) for sample clean-up and concentration.
Caption: SPE protocol for liquid food matrices.
Detailed Steps:
-
Accurately weigh 1-5 g of the liquid sample into a centrifuge tube.
-
Add a known amount of the this compound internal standard spiking solution.
-
Dilute the sample with water or a suitable buffer to reduce viscosity and matrix effects.
-
Condition an SPE cartridge (e.g., cation exchange) with methanol followed by water.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water and then a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the 4-MeI and the internal standard with an appropriate solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. A modified QuEChERS extraction followed by LC-MS/MS analysis is a suitable method for determining 4-MeI in complex solid food matrices.[2]
Caption: QuEChERS protocol for solid and semi-solid food matrices.
Detailed Steps:
-
Homogenize the solid sample to a fine powder or paste.
-
Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of the this compound internal standard spiking solution.
-
Add 10 mL of water and vortex to mix.
-
Add 10 mL of acetonitrile and the QuEChERS extraction salts.
-
Shake vigorously for 1 minute and then centrifuge.
-
Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing appropriate sorbents.
-
Vortex for 30 seconds and centrifuge.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The chromatographic separation is typically achieved using a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column.
Typical LC Conditions:
| Parameter | Value |
| Column | HILIC or Mixed-Mode C18 Column (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | 10 mM Ammonium formate in acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of 4-MeI from matrix interferences |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 30 - 40 °C |
| Injection Vol. | 5 - 10 µL |
Typical MS/MS Conditions:
Mass spectrometric detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-MeI | 83.1 | 56.1 | Optimized |
| 4-MeI | 83.1 | 42.1 | Optimized |
| This compound (IS) | 86.1 | 59.1 | Optimized |
Quantitative Data
The method should be validated according to international guidelines to ensure reliability. The following tables summarize typical performance characteristics of this analytical method across various food matrices.
Table 1: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 µg/kg |
| Precision (RSD%) | < 15% |
Table 2: Recovery Data in Different Food Matrices
| Food Matrix | Spiking Level (µg/kg) | Average Recovery (%) |
| Cola Beverage | 10 | 95 - 105 |
| Coffee (brewed) | 10 | 90 - 110 |
| Soy Sauce | 20 | 85 - 105 |
| Bread | 20 | 80 - 110 |
| Caramel Color | 100 | 92 - 108 |
Note: The actual LOD, LOQ, and recovery values may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable and accurate approach for the quantitative analysis of 4-MeI in a wide range of food matrices. The use of an isotopic internal standard effectively compensates for matrix-induced signal suppression or enhancement, leading to high-quality data suitable for regulatory compliance and food safety assessment. The choice of sample preparation, either SPE or a modified QuEChERS protocol, allows for the effective clean-up of diverse and complex food samples prior to instrumental analysis.
References
Application Notes and Protocols for Effective Sample Preparation in 4-Methylimidazole (4-MeI) Analysis Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methylimidazole (4-MeI) is a chemical compound that can form during the heating process of certain foods and beverages, particularly those containing caramel (B1170704) colors (Class III and IV).[1][2][3] Due to potential health concerns, regulatory bodies have set limits on the acceptable daily intake of 4-MeI, necessitating sensitive and accurate analytical methods for its quantification in various matrices.[2] The analysis of 4-MeI is challenging due to its high polarity, water solubility, and lack of a strong chromophore.[1][3][4] To overcome these challenges and mitigate matrix effects, the use of a deuterated internal standard, such as d6-4-MeI, is highly recommended for isotope dilution mass spectrometry.[5][6]
This document provides detailed application notes and protocols for the effective sample preparation of 4-MeI for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Core Principles of Sample Preparation for 4-MeI Analysis
Effective sample preparation for 4-MeI analysis aims to:
-
Extract 4-MeI from the sample matrix.
-
Remove interfering substances that can suppress or enhance the analytical signal.
-
Concentrate the analyte to improve detection limits.
-
Prepare the sample in a solvent compatible with the analytical instrument.
The use of a deuterated internal standard, added at the beginning of the sample preparation process, is crucial for accurate quantification. The internal standard co-elutes with the native analyte and experiences similar extraction inefficiencies and matrix effects, allowing for reliable correction.
Experimental Protocols
Several techniques can be employed for 4-MeI sample preparation. The choice of method depends on the sample matrix, available equipment, and desired sensitivity.
Protocol 1: Solid-Phase Extraction (SPE) for Beverages and Liquid Samples
Solid-phase extraction is a widely used and effective technique for cleaning up and concentrating 4-MeI from liquid matrices like soft drinks, beer, and coffee.[2][7] Cation exchange cartridges are particularly effective due to the basic nature of 4-MeI.[8]
Materials:
-
Deuterated 4-MeI internal standard (e.g., d6-4-MeI)
-
Methanol (MeOH)
-
Ammonia (B1221849) solution
-
Formic acid or Hydrochloric acid (HCl)
-
Deionized water
-
Strong Cation Exchange (SCX) SPE cartridges (e.g., Waters Oasis MCX)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Preparation:
-
Degas carbonated beverages by sonication.
-
To a 10 mL aliquot of the liquid sample, add a known amount of deuterated 4-MeI internal standard.
-
Acidify the sample to a pH of approximately 3-4 with formic acid or HCl. This ensures that 4-MeI is in its protonated form for efficient binding to the cation exchange sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition the SCX SPE cartridge by passing 5 mL of MeOH followed by 5 mL of deionized water.
-
Equilibrate the cartridge with 5 mL of acidified deionized water (pH 3-4).
-
-
Sample Loading:
-
Load the prepared sample onto the SPE cartridge at a slow flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of acidified deionized water to remove unretained matrix components.
-
Follow with a wash of 5 mL of MeOH to remove less polar interferences.
-
-
Elution:
-
Elute the 4-MeI and the deuterated internal standard with 5 mL of a 5% ammonia solution in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.
-
dot
Caption: Solid-Phase Extraction (SPE) Workflow for 4-MeI Analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Complex Matrices
Liquid-liquid extraction is a classic technique that can be adapted for the extraction of 4-MeI from more complex matrices like soy sauce or food extracts.
Materials:
-
Deuterated 4-MeI internal standard (e.g., d6-4-MeI)
-
Acetonitrile (B52724) (ACN)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Homogenize solid samples with water or a suitable buffer.
-
To a 5 g aliquot of the homogenized sample (or 5 mL of a liquid sample), add a known amount of deuterated 4-MeI internal standard.
-
Add 10 mL of acetonitrile and vortex vigorously for 2 minutes.
-
-
Phase Separation:
-
Add 2 g of NaCl to induce phase separation.
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
-
Extraction:
-
Carefully transfer the upper acetonitrile layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 10 mL of acetonitrile.
-
Combine the acetonitrile extracts.
-
-
Clean-up (Optional):
-
For further clean-up, a back-extraction can be performed. Add 10 mL of dichloromethane to the combined acetonitrile extracts and vortex. The 4-MeI will preferentially partition into the acetonitrile layer.
-
-
Drying and Concentration:
-
Pass the final extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to a small volume (e.g., 1 mL) under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the final extract to a known volume with the initial mobile phase for LC-MS analysis.
-
dot
Caption: Liquid-Liquid Extraction (LLE) Workflow for 4-MeI Analysis.
Protocol 3: Derivatization for GC-MS Analysis
For GC-MS analysis, a derivatization step is typically required to improve the volatility and chromatographic behavior of 4-MeI. Isobutyl chloroformate is a common derivatizing agent.[1][9][10]
Materials:
-
Sample extract (from LLE or SPE)
-
Isobutyl chloroformate
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Extract Preparation:
-
Ensure the sample extract containing 4-MeI and the deuterated internal standard is completely dry.
-
-
Derivatization Reaction:
-
Reconstitute the dry residue in 100 µL of pyridine.
-
Add 50 µL of isobutyl chloroformate.
-
Vortex and heat at 60°C for 30 minutes.
-
-
Extraction of Derivative:
-
After cooling, add 1 mL of dichloromethane and 1 mL of sodium bicarbonate solution (5%).
-
Vortex and centrifuge to separate the layers.
-
Transfer the lower organic layer (DCM) to a clean tube.
-
-
Drying and Analysis:
-
Dry the organic extract by passing it through anhydrous sodium sulfate.
-
The extract is now ready for injection into the GC-MS system.
-
dot
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 4(5)-methylimidazole in carbonated beverages by isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection and quantification of 4(5)-methylimidazole in cooked meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-Methylimidazole (4-MeI)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust, sensitive, and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-methylimidazole (B133652) (4-MeI) in complex matrices. Due to its high polarity and low molecular weight, 4-MeI presents analytical challenges that are overcome by utilizing Hydrophilic Interaction Chromatography (HILIC).[1][2] The use of a stable isotope-labeled internal standard, 4-Methyl-imidazole-d3 (4-MeI-d3), ensures high accuracy and precision by correcting for matrix effects and procedural losses. The protocol employs a solid-phase extraction (SPE) cleanup step for complex samples, providing low limits of quantification suitable for regulatory compliance and safety monitoring.[3][4]
Introduction
4-Methylimidazole (4-MeI) is a chemical compound formed as a byproduct during the heating of carbohydrates with ammonia-containing compounds, a process common in the production of certain caramel (B1170704) colorings (Class III and IV).[3][5][6] It is also generated naturally in roasted foods and beverages through the Maillard reaction.[5] Regulatory bodies have shown increased interest in 4-MeI due to its classification as a possible human carcinogen by the International Agency for Research on Cancer (IARC).[2] Consequently, agencies like California's Office of Environmental Health Hazard Assessment (OEHHA) have established stringent regulations, requiring sensitive and accurate analytical methods for its monitoring in consumer products.[3][6]
The analysis of 4-MeI is challenging due to its high polarity, water solubility, and lack of a strong UV chromophore, making traditional reversed-phase LC with UV detection unsuitable.[5] LC coupled with tandem mass spectrometry (LC-MS/MS) offers the required selectivity and sensitivity for trace-level detection.[5] This note describes a complete protocol using HILIC for enhanced chromatographic retention, SPE for sample cleanup, and MS/MS in Multiple Reaction Monitoring (MRM) mode for definitive quantification.
Experimental Protocols
Materials and Reagents
-
Standards: 4-Methylimidazole (≥98% purity), 4-Methylimidazole-d3 (≥98% purity, D 98%).
-
Solvents: LC-MS grade acetonitrile, methanol (B129727), and water.
-
Reagents: Ammonium (B1175870) formate (B1220265) (≥99%), formic acid (LC-MS grade), and ammonium hydroxide (B78521).
-
SPE Cartridges: Cation exchange cartridges (e.g., Waters Oasis MCX, 60 mg, 3 cc) are recommended for robust sample cleanup.[3][7]
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve 10 mg of 4-MeI and 4-MeI-d3 in 10 mL of methanol.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stocks 1:100 with methanol.
-
Internal Standard (IS) Spiking Solution (100 ng/mL): Dilute the 4-MeI-d3 intermediate stock 1:100 with 50:50 acetonitrile/water.
-
Calibration Standards (0.5 - 200 ng/mL): Prepare a series of calibration standards by serially diluting the 4-MeI intermediate stock with 50:50 acetonitrile/water. Fortify each calibration standard with the IS spiking solution to a final concentration of 10 ng/mL.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for complex matrices like soy sauce, coffee, or baked goods. For simple matrices like clear beverages, a direct "dilute-and-shoot" approach may be validated.[6][8]
-
Sample Homogenization: Weigh 1 g of a solid sample or pipette 1 mL of a liquid sample into a centrifuge tube. Add 5 mL of water, vortex thoroughly, and sonicate for 10 minutes.
-
Internal Standard Spiking: Add a known amount of the 4-MeI-d3 IS spiking solution to each sample.
-
Extraction: Add 5 mL of acetonitrile, vortex for 2 minutes, and centrifuge at 5,000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition the cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol to remove interferences.
-
Elution: Elute the analytes with 5 mL of 5% ammonium hydroxide in methanol.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 90:10 acetonitrile/water, vortex, and transfer to an autosampler vial for analysis.
LC-MS/MS Method and Parameters
The following tables summarize the optimized instrumental conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| LC System | UPLC / HPLC System |
| Column | HILIC Column (e.g., Agilent Poroshell 120 HILIC-OH5, 2.1x100 mm, 2.7 µm)[1] |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | 95:5 Acetonitrile / 10 mM Ammonium Formate in Water |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 95% B (0-2 min), 95% to 50% B (2-5 min), 50% B (5-6 min), 50% to 95% B (6-6.1 min), 95% B (6.1-8 min) |
Table 2: Mass Spectrometry Parameters | Parameter | Value | | :--- | :--- | | MS System | Triple Quadrupole Mass Spectrometer | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 3.5 kV | | Source Temp. | 150°C | | Desolvation Temp. | 500°C | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | 4-MeI (Quantifier) | 83.1 | 56.1 | 20 | | 4-MeI (Qualifier) | 83.1 | 42.1 | 25 | | 4-MeI-d3 (IS) | 86.1 | 59.1 | 20 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used. The transitions provided are common and effective starting points.[9][10][11]
Data Presentation and Performance
The method was validated for linearity, sensitivity, accuracy, and precision. The results demonstrate the method is fit for purpose for the routine quantification of 4-MeI.
Table 3: Summary of Method Validation Data
| Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coeff. (r²) | > 0.999[12] |
| Limit of Detection (LOD) | ~0.5 - 3 µg/kg[9] |
| Limit of Quantification (LOQ) | ~1.5 - 5 µg/kg[9] |
| Accuracy (Recovery %) | 91% - 113%[12] |
| Precision (%RSD) | < 15%[12] |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: Workflow for the LC-MS/MS analysis of 4-MeI.
Conclusion
The LC-MS/MS method presented provides a robust and reliable tool for the quantification of 4-methylimidazole in a variety of food and beverage matrices. The combination of a stable isotope-labeled internal standard, solid-phase extraction for sample cleanup, and HILIC separation addresses the key analytical challenges associated with 4-MeI. This method demonstrates excellent sensitivity, accuracy, and precision, making it highly suitable for quality control, regulatory monitoring, and research applications.
References
- 1. agilent.com [agilent.com]
- 2. Reliable HILIC LC-MS/MS Analysis of 4-Methylimidazole (4-MEI) on Raptor FluoroPhenyl Columns [restek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lcms.cz [lcms.cz]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. waters.com [waters.com]
- 9. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of 4-methylimidazole in carbonated beverages by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Determination of 4(5)-methylimidazole in foods and beverages by modified QuEChERS extraction and liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Analysis of 4-Methylimidazole in Caramel Color Using Isotope Dilution Mass Spectrometry
Abstract
This application note provides a detailed protocol for the quantitative analysis of 4-Methylimidazole (B133652) (4-MeI) in caramel (B1170704) color samples using a stable isotope dilution assay with 4-Methyl-imidazole-d3 (4-MeI-d3) as an internal standard. The method leverages Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for selective and sensitive detection. This protocol is intended for researchers, scientists, and professionals in the food safety and drug development fields.
Introduction
Caramel colors are widely used food additives that can be categorized into four classes (I, II, III, and IV). Class III and IV caramel colors are produced using ammonia (B1221849) or ammonia sulfite (B76179) processes, which can lead to the formation of 4-Methylimidazole (4-MeI) as an impurity.[1][2] Regulatory bodies have expressed concern over the potential health risks associated with 4-MeI, and the International Agency for Research on Cancer (IARC) has classified it as a Group 2B carcinogen, possibly carcinogenic to humans.[1] Consequently, accurate and reliable methods for the quantification of 4-MeI in caramel color and food products are essential for regulatory compliance and consumer safety.
The use of a deuterated internal standard, this compound (4-MeI-d3), in an isotope dilution mass spectrometry method is a robust approach that corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification. This protocol details a validated LC-MS/MS method for the determination of 4-MeI in caramel color.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, sample preparation, and instrumental analysis steps for the quantification of 4-MeI in caramel color.
Reagents and Materials
-
Standards: 4-Methylimidazole (4-MeI) and this compound (4-MeI-d3) reference standards.
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (B129727) (HPLC or LC-MS grade), and ultrapure water (18.2 MΩ·cm).
-
Reagents: Ammonium (B1175870) formate (B1220265), Formic acid, Ammonium hydroxide (B78521).
-
Solid Phase Extraction (SPE) Cartridges: Strong cation exchange (SCX) cartridges (e.g., Waters Oasis MCX).
-
Vials: 2 mL amber glass autosampler vials with septa.
-
Filters: 0.22 µm syringe filters (e.g., PTFE, nylon).
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of 4-MeI and 4-MeI-d3 in 10 mL of methanol to prepare individual stock solutions.
-
Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with a 50:50 mixture of methanol and water.
-
Working Standard Solutions and Calibration Curve: Prepare a series of calibration standards by serially diluting the intermediate 4-MeI standard solution with the mobile phase to achieve concentrations ranging from approximately 1 to 500 ng/mL. Spike each calibration standard with a constant concentration of the 4-MeI-d3 internal standard solution (e.g., 100 ng/mL).
Sample Preparation
The sample preparation method can be adapted based on the complexity of the sample matrix. A solid-phase extraction (SPE) cleanup is recommended for complex matrices to remove interferences.
-
Sample Weighing and Dilution: Accurately weigh approximately 0.1 g of the caramel color sample into a 50 mL centrifuge tube. Add a known amount of the 4-MeI-d3 internal standard solution. Dilute the sample with 10 mL of 0.1% formic acid in water and vortex to mix thoroughly.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition the SCX SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Loading: Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 0.1% formic acid in water, followed by 5 mL of methanol to remove interfering substances.
-
Elution: Elute the analytes with 5 mL of 5% ammonium hydroxide in methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase. Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph (LC): A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used. Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also be employed for the separation of these polar compounds.[3]
-
Mobile Phase:
-
A: 5 mM ammonium formate with 0.1% formic acid in water.
-
B: 5 mM ammonium formate with 0.1% formic acid in methanol or acetonitrile.
-
-
Gradient Elution: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 4-MeI and 4-MeI-d3.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Methylimidazole (4-MeI) | 83.1 | 56.1 | Optimized |
| This compound (4-MeI-d3) | 86.1 | 58.1 | Optimized |
Data Presentation
The following tables summarize typical quantitative data for the analysis of 4-MeI using an isotope dilution method.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [4] |
| Limit of Detection (LOD) | 0.5 - 3 µg/kg | [4] |
| Limit of Quantification (LOQ) | 2 - 5 µg/kg | [4][5] |
| Recovery | 81.9 - 111.0% | [4][6] |
| Repeatability (RSD) | < 15% | [7] |
Table 2: Example MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) for Quantification | Product Ion (m/z) for Confirmation |
| 4-MeI | 83.1 | 56.1 | 41.1 |
| 4-MeI-d3 | 86.1 | 58.1 | 43.1 |
Mandatory Visualization
Caption: Experimental workflow for 4-MeI analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. US20160128352A1 - Low 4-methylimidazole caramel color class iv production - Google Patents [patents.google.com]
- 3. agilent.com [agilent.com]
- 4. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caramel colour and process by-products in foods and beverages: Part I - Development of a UPLC-MS/MS isotope dilution method for determination of 2-acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole (THI), 4-methylimidazole (4-MEI) and 2-methylimidazol (2-MEI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 4-Methylimidazole and 2-Acetyl-4(5)-tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS -Preventive Nutrition and Food Science | Korea Science [koreascience.kr]
- 7. Determination of caramel colorants' by-products in liquid foods by ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction Protocol for the Quantification of 4-Methylimidazole (4-MeI) using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylimidazole (B133652) (4-MeI) is a chemical compound that can form during the heating process of certain foods and beverages, particularly those containing caramel (B1170704) coloring.[1][2] Due to potential health concerns, regulatory bodies have set limits on the acceptable levels of 4-MeI in consumer products.[1] Accurate and reliable quantification of 4-MeI is therefore crucial for food safety and quality control.
This application note details a robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of 4-MeI from complex matrices, such as beverages, prior to analysis by mass spectrometry. The method utilizes a mixed-mode cation exchange sorbent and incorporates a deuterated internal standard, 4-Methyl-imidazole-d3 (4-MeI-d3), for accurate quantification via isotope dilution. This approach corrects for potential analyte loss during sample preparation and mitigates matrix effects, ensuring high precision and accuracy.
Materials and Reagents
-
SPE Cartridge: Waters Oasis MCX (Mixed-Mode Cation Exchange), 3 cc, 60 mg (or equivalent)
-
4-Methylimidazole (4-MeI) standard
-
This compound (4-MeI-d3) internal standard
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic Acid, ACS grade
-
Ammonium (B1175870) Hydroxide (B78521), ACS grade
-
Hydrochloric Acid (HCl), ACS grade
-
Sample tubes
-
SPE vacuum manifold
-
Nitrogen evaporator (optional)
Experimental Protocol
This protocol is optimized for the extraction of 4-MeI from liquid samples such as soft drinks.
Sample Preparation
-
For carbonated beverages, degas the sample by sonication for 15-20 minutes.
-
Pipette a known volume (e.g., 1.0 mL) of the sample into a sample tube.
-
Spike the sample with the internal standard. For example, add 0.2 mL of a 1.0 µg/mL this compound solution.
-
Acidify the sample by adding 0.1 mL of 0.02 M HCl to ensure that the 4-MeI is in its protonated state for efficient binding to the cation exchange sorbent.[3]
-
Vortex the sample for 30 seconds.
Solid-Phase Extraction Procedure
The following steps should be performed using an SPE vacuum manifold.
-
Cartridge Conditioning:
-
Pass 2 mL of methanol through the Oasis MCX cartridge.
-
Pass 2 mL of HPLC-grade water through the cartridge. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned cartridge.
-
Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 0.5 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of HPLC-grade water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the 4-MeI and the 4-MeI-d3 internal standard by passing 2 mL of 5% ammonium hydroxide in methanol through the cartridge.[3] The elution flow rate should be slow, approximately 0.5 mL/min, to ensure complete elution.
-
Post-Elution Processing
-
The collected eluate can be directly analyzed or concentrated for higher sensitivity.
-
To concentrate, evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.
-
Reconstitute the residue in a suitable volume (e.g., 0.5 mL) of the initial mobile phase for the LC-MS analysis.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
Quantitative Data Summary
The performance of SPE methods for 4-MeI analysis can vary depending on the matrix, instrumentation, and specific protocol parameters. The following table summarizes typical quantitative data from various studies employing SPE for 4-MeI determination.
| Parameter | Food Matrix | Typical Value Range | Reference(s) |
| Recovery | Beverages, Sauces | 81.9% - 113.22% | [4][5] |
| Limit of Detection (LOD) | Beverages, Caramel | 0.1 µg/L - 3 µg/kg | [4][5] |
| Limit of Quantification (LOQ) | Beverages, Caramel, Coffee | 0.1 ng/mL - 10 mg/kg | [6][7] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the solid-phase extraction protocol for 4-MeI.
Caption: Workflow of the solid-phase extraction protocol for 4-MeI.
Signaling Pathway and Logical Relationship Diagram
The logical relationship in the solid-phase extraction process is based on the principles of mixed-mode chromatography, specifically cation exchange and reversed-phase retention.
Caption: Logical diagram of 4-MeI retention and elution on a mixed-mode cation exchange sorbent.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. CN104297399B - By-product 4-methylimidazole and the detection method of 2-acetyl group-4-hydroxy-butyl imidazoles in caramel color - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of 4-Methylimidazole in Food Matrices using HILIC Chromatography with a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of 4-methylimidazole (B133652) (4-MeI) in various food matrices. The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) and incorporates a stable isotope-labeled internal standard, d3-4-methylimidazole (d3-4-MeI), for accurate quantification. A streamlined sample preparation protocol is also described, ensuring high recovery and minimal matrix effects. This method is suitable for researchers, scientists, and drug development professionals involved in food safety and quality control.
Introduction
4-Methylimidazole (4-MeI) is a chemical compound that can form during the heating process of certain foods and is also found as a byproduct in some caramel (B1170704) colorings.[1] Due to potential health concerns, regulatory bodies have set limits for 4-MeI in food products. Accurate and reliable analytical methods are crucial for monitoring the levels of 4-MeI in diverse and complex food matrices.
Traditional reversed-phase liquid chromatography (RPLC) struggles to retain the small and polar 4-MeI molecule.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior alternative by utilizing a polar stationary phase and a high organic content mobile phase, promoting the retention of polar analytes like 4-MeI.[1] This application note details a HILIC-MS/MS method that provides excellent retention, peak shape, and sensitivity for 4-MeI. The use of a deuterated internal standard (d3-4-MeI) is critical for correcting for any variability during sample preparation and injection, leading to highly accurate and precise quantification.
Experimental Protocols
Materials and Reagents
-
4-Methylimidazole (4-MeI) standard
-
d3-4-Methylimidazole (d3-4-MeI) internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (B129727) (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., cation exchange)
Instrumentation
-
Liquid Chromatograph with a binary pump and autosampler
-
HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-OH5, Waters CORTECS HILIC)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Standard Preparation
Prepare individual stock solutions of 4-MeI and d3-4-MeI in methanol at a concentration of 1 mg/mL. From these, prepare a series of working standard solutions containing a fixed concentration of d3-4-MeI and varying concentrations of 4-MeI by diluting with 90:10 (v/v) acetonitrile:water.
Sample Preparation
The following is a general protocol for liquid samples (e.g., cola, soy sauce). Solid samples may require an initial extraction step.
-
Degas carbonated beverage samples by sonication.
-
To 1 mL of the liquid sample, add a known amount of the d3-4-MeI internal standard solution.
-
For samples with high sugar or protein content, a protein precipitation step with acetonitrile may be necessary. Centrifuge and collect the supernatant.
-
For cleaner samples, proceed to Solid Phase Extraction (SPE).
-
Condition a cation exchange SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water and methanol to remove interferences.
-
Elute the analytes with a small volume of 5% ammonium hydroxide (B78521) in methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 90:10 (v/v) acetonitrile:water for HILIC-MS/MS analysis.
HILIC-MS/MS Method Development
Liquid Chromatography
-
Column: Agilent InfinityLab Poroshell 120 HILIC-OH5, 2.1 x 100 mm, 2.7 µm
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 95% B to 60% B over 5 minutes, followed by a 2-minute re-equilibration at 95% B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 300 °C
-
Gas Flow: 8 L/min
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-MeI: Precursor ion m/z 83.1 -> Product ion m/z 56.1
-
d3-4-MeI: Precursor ion m/z 86.1 -> Product ion m/z 59.1
-
Data Presentation
The following table summarizes the expected quantitative data from the developed method.
| Analyte | Retention Time (min) | MRM Transition (m/z) | Linearity (R²) | LLOQ (ng/mL) | Recovery (%) |
| 4-MeI | ~3.5 | 83.1 -> 56.1 | >0.995 | 0.5 | 95-105 |
| d3-4-MeI | ~3.5 | 86.1 -> 59.1 | - | - | - |
Mandatory Visualization
Caption: Workflow for HILIC-MS/MS method development for 4-MeI with a deuterated standard.
Caption: Conceptual diagram of HILIC separation mechanism for 4-methylimidazole.
References
Application Note: Derivatization of 4-Methylimidazole for GC-MS Analysis using 4-Methyl-imidazole-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylimidazole (B133652) (4-MeI) is a chemical compound that can form during the heating process of certain foods and beverages, particularly those containing caramel (B1170704) colors (Class III and IV).[1][2] Due to potential health concerns, regulatory bodies have set limits on the allowable levels of 4-MeI in consumer products.[2] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of 4-MeI; however, its inherent polarity and low volatility make direct analysis challenging.[2][3]
Derivatization is a crucial step to enhance the volatility and chromatographic properties of 4-MeI for GC-MS analysis.[2][4] This application note provides a detailed protocol for the derivatization of 4-MeI using isobutylchloroformate and its subsequent quantification by GC-MS, employing 4-Methyl-imidazole-d3 (d3-4-MeI) as an internal standard for improved accuracy and precision. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, derivatization efficiency, and instrument response.
Principle of Derivatization
The derivatization of 4-methylimidazole with isobutylchloroformate proceeds via an acylation reaction. The lone pair of electrons on one of the nitrogen atoms in the imidazole (B134444) ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of isobutylchloroformate. This results in the formation of a more volatile and thermally stable N-isobutyloxycarbonyl-4-methylimidazole derivative, which is amenable to GC-MS analysis. The deuterated internal standard, d3-4-MeI, undergoes the same chemical reaction, allowing for accurate quantification through isotope dilution mass spectrometry.
Experimental Workflow
The overall analytical workflow consists of sample preparation, derivatization, and GC-MS analysis. A generalized workflow is presented below. Specific details for different sample matrices may vary.
Detailed Experimental Protocols
Reagents and Materials
-
4-Methylimidazole (4-MeI) standard
-
This compound (d3-4-MeI) internal standard solution (e.g., 1 µg/mL in methanol)
-
Isobutylchloroformate (IBCF)
-
Pyridine
-
Sodium borate (B1201080) buffer (0.1 M, pH 9.0)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Sodium sulfate (B86663) (anhydrous)
-
Sample matrix (e.g., beverage, caramel color, processed food)
Standard Preparation
Prepare a series of calibration standards by spiking blank matrix extract with known concentrations of 4-MeI. A constant amount of d3-4-MeI internal standard is added to each calibration standard and sample.
Sample Preparation (Liquid-Liquid Extraction)
-
Weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.
-
Add a known amount of d3-4-MeI internal standard solution.
-
Add 5 mL of 0.1 M sodium borate buffer (pH 9.0) and vortex for 1 minute.
-
Add 5 mL of dichloromethane, cap tightly, and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube.
-
Repeat the extraction of the aqueous layer with another 5 mL of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of dichloromethane for derivatization.
Derivatization Procedure
-
To the reconstituted extract (or dried standard), add 20 µL of pyridine.
-
Add 10 µL of isobutylchloroformate.
-
Vortex for 30 seconds and let the reaction proceed at room temperature for 10 minutes.
-
Add 1 mL of 5% HCl to stop the reaction and vortex.
-
Add 1 mL of dichloromethane, vortex, and centrifuge to separate the layers.
-
Transfer the lower organic layer to a GC vial for analysis.
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of derivatized 4-MeI. These may need to be optimized for your specific instrument and application.
| Parameter | Typical Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Oven Program | 60°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | For Derivatized 4-MeI: m/z 182 (M+), 126, 82, 57 (quantification ion) |
| For Derivatized d3-4-MeI: m/z 185 (M+), 129, 85, 60 (quantification ion) | |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
Data Presentation and Method Performance
The performance of methods for the analysis of 4-MeI can vary depending on the sample matrix, preparation technique, and derivatization agent. The following table summarizes typical performance characteristics reported in the literature.
| Method Description | Linearity (R²) | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Ion-pair extraction, isobutylchloroformate derivatization, GC-MS (in balsamic vinegar) | >0.99 | 90-110 | 130 | - | [3] |
| Liquid-liquid extraction, isobutylchloroformate derivatization, GC-MS/MS (in caramel) | >0.99 | 101 | 17 | 37.8 | [3] |
| Dispersive liquid-liquid microextraction, in-situ derivatization, GC-MS (in beverages) | 0.999 | 102.6-113.2 | - | 0.3 (µg/L) | [3] |
| Headspace SPME-GC-MS (in soft drinks) | 0.997 | - | 1.9 (µg/L) | 6.0 (µg/L) | [5] |
| Acetyl derivative, GC-MS (in caramel colors) | - | - | - | - | [6] |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are highly matrix-dependent.
Conclusion
This application note provides a comprehensive and detailed protocol for the derivatization of 4-methylimidazole with isobutylchloroformate and its subsequent analysis by GC-MS using this compound as an internal standard. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for the routine monitoring of 4-MeI in various food and beverage matrices. The provided workflow, protocols, and performance data serve as a valuable resource for researchers and scientists in the field of food safety and quality control.
References
- 1. Detection and quantification of 4(5)-methylimidazole in cooked meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of 4-methylimidazole in class III and IV caramel colors: validation of a new method based on heart-cutting two-dimensional liquid chromatography (LC-LC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Determination of 4-Methylimidazole (4-MeI) in Carbonated Beverages using Isotope Dilution Mass Spectrometry
Application Note and Protocol
This document provides a detailed analytical method for the quantitative determination of 4-Methylimidazole (4-MeI) in carbonated beverages. The protocol employs a stable isotope-labeled internal standard, 4-Methyl-imidazole-d3, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and professionals in the food safety and quality control sectors.
Introduction
4-Methylimidazole (4-MeI) is a chemical compound that can form during the manufacturing of certain types of caramel (B1170704) coloring (Class III and IV), which are common additives in many carbonated beverages like colas and root beers.[1][2][3] Due to potential health concerns, regulatory bodies and quality control laboratories require sensitive and accurate methods for the determination of 4-MeI in these products. The use of a stable isotope-labeled internal standard, such as this compound, provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the analysis of 4-MeI in food and beverages due to its high selectivity and sensitivity.[4][5][6] This application note details a robust LC-MS/MS method for the quantification of 4-MeI in carbonated beverages.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, sample preparation steps, and instrumental analysis parameters for the determination of 4-MeI in carbonated beverages.
Reagents and Materials
-
Standards: 4-Methylimidazole (4-MeI) and this compound (internal standard, IS)
-
Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), and Water (LC-MS grade)
-
Reagents: Formic acid, Ammonium (B1175870) hydroxide (B78521)
-
Solid Phase Extraction (SPE) Cartridges: Waters Oasis MCX 3 cc (60 mg) or equivalent
-
Sample Vials: 2 mL amber glass vials with screw caps
-
Filters: 0.22 µm syringe filters
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-MeI and this compound in methanol.
-
Intermediate Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking appropriate amounts of the 4-MeI intermediate solution into a blank matrix (e.g., 4-MeI free carbonated water) to achieve a concentration range of 5 to 1000 µg/kg.[7] Spike each calibration standard and sample with the this compound internal standard at a constant concentration.
Sample Preparation
-
Degassing: Degas the carbonated beverage sample by sonication in an ultrasonic bath for 15-20 minutes.
-
Internal Standard Spiking: To a 5 mL aliquot of the degassed sample, add a known amount of the this compound internal standard solution.
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the spiked sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 3 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC) System:
-
Mobile Phase A: 0.05% Formic acid in water, adjusted to pH 4 with ammonium hydroxide[10]
-
Mobile Phase B: Acetonitrile[10]
-
Flow Rate: 0.4 mL/min[10]
-
Injection Volume: 10 µL
-
Gradient Program: A gradient method is recommended to ensure complete elution of matrix components and maintain column performance.[8][9]
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
4-MeI: Monitor appropriate precursor to product ion transitions (e.g., m/z 83 -> 56).
-
This compound (IS): Monitor appropriate precursor to product ion transitions (e.g., m/z 86 -> 59).
-
-
Data Presentation
The following tables summarize typical method validation parameters and reported concentrations of 4-MeI in various carbonated beverages.
Table 1: Method Validation Parameters for 4-MeI Analysis
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [7][10] |
| Limit of Detection (LOD) | 0.3 - 3 µg/kg | [7][10] |
| Limit of Quantification (LOQ) | 0.8 - 6.0 µg/kg | [7][10] |
| Recovery | 81.9 - 111.0% | [7] |
| Precision (%RSD) | < 10% | [10] |
Table 2: Reported Concentrations of 4-MeI in Carbonated Beverages
| Beverage Type | Concentration Range (µg/L) | Reference |
| Colas | 91.4 - 613 | [2][11] |
| Generic Colas | 219 - 613 | [11] |
| Brand-name Colas | 188 - 416 | [11] |
| Other Soft Drinks | 37 - 71 | [11] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of 4-MeI in carbonated beverages.
Caption: Experimental workflow for 4-MeI determination.
Principle of Internal Standard Quantification
This diagram illustrates the logical relationship of using an internal standard for accurate quantification.
Caption: Principle of internal standard calibration.
References
- 1. Caramel Color in Soft Drinks and Exposure to 4-Methylimidazole: A Quantitative Risk Assessment | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Caramel Color in Soft Drinks and Exposure to 4-Methylimidazole: A Quantitative Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ucfoodquality.ucdavis.edu [ucfoodquality.ucdavis.edu]
- 6. 4-Methylimidazole, a carcinogenic component in food, amount, methods used for measurement; a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. elpoderdelconsumidor.org [elpoderdelconsumidor.org]
Application of 4-Methyl-imidazole-d3 in Pharmacokinetic Studies of 4-MeI: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Methyl-imidazole-d3 (4-MeI-d3) in the pharmacokinetic analysis of 4-Methyl-imidazole (4-MeI). The use of a stable isotope-labeled internal standard like 4-MeI-d3 is critical for developing robust, accurate, and precise bioanalytical methods, particularly for regulatory submissions.
Introduction to 4-MeI and the Role of Deuterated Internal Standards
4-Methyl-imidazole (4-MeI) is a chemical compound that can form during the heating process of certain foods and is also used in the manufacturing of some pharmaceuticals and other materials. Due to its potential health concerns, understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics through pharmacokinetic studies is of significant interest.
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard, such as this compound, is the gold standard. It is chemically identical to the analyte (4-MeI) but has a different mass due to the replacement of hydrogen atoms with deuterium. This allows it to co-elute with 4-MeI during chromatography and experience similar ionization effects in the mass spectrometer, thereby correcting for variations in sample preparation, injection volume, and matrix effects. The use of a deuterated internal standard significantly improves the accuracy and precision of the analytical method.
Experimental Protocols
This section outlines a typical workflow for a pharmacokinetic study of 4-MeI in a rodent model, incorporating 4-MeI-d3 as the internal standard.
Animal Dosing and Sample Collection
A pharmacokinetic study can be designed to evaluate the plasma concentration-time profile of 4-MeI following oral administration.
Protocol:
-
Animal Model: Male F344/N rats or B6C3F1 mice are commonly used for toxicokinetic studies of 4-MeI.
-
Dosing: 4-MeI can be administered via oral gavage at doses ranging from 10 mg/kg to 150 mg/kg. The vehicle for administration is typically water.
-
Blood Sampling: Blood samples (approximately 100-200 µL) are collected from a suitable site (e.g., tail vein) at predetermined time points. A typical sampling schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA). The tubes are then centrifuged at approximately 4°C to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
-
Urine Collection: For excretion studies, animals can be housed in metabolic cages to allow for the collection of urine over specified intervals (e.g., 0-8h, 8-24h, 24-48h). Urine samples are stored at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
A validated sample preparation method is crucial for removing interferences from the biological matrix and ensuring accurate quantification. An ion-pair extraction method has been shown to be effective for 4-MeI in plasma.
Protocol:
-
Spiking with Internal Standard: To a 50 µL aliquot of plasma sample (or urine), add a small volume (e.g., 10 µL) of the this compound internal standard working solution at a known concentration.
-
Protein Precipitation/Extraction: Add a protein precipitating agent, such as acetonitrile, to the plasma sample. An ion-pairing agent can be included to improve the extraction of the polar 4-MeI.
-
Vortex and Centrifuge: Vortex the mixture thoroughly to ensure complete protein precipitation and extraction. Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting parameters for the analysis of 4-MeI and 4-MeI-d3. Method optimization will be required for specific instrumentation.
Table 1: LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of 4-MeI from matrix components |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | 4-MeI: m/z 83 → 56; 4-MeI-d3: m/z 86 → 59 (or other appropriate product ion) |
| Collision Energy | Optimized for each transition |
Data Presentation and Pharmacokinetic Analysis
The use of 4-MeI-d3 allows for the accurate determination of 4-MeI concentrations in plasma and urine over time. This data is then used to calculate key pharmacokinetic parameters.
Table 2: Example Pharmacokinetic Parameters of 4-MeI in Rats (Oral Administration)
| Parameter | Description | Example Value Range |
| Tmax | Time to reach maximum plasma concentration | 0.5 - 3.0 hours[1] |
| Cmax | Maximum observed plasma concentration | Dose-dependent |
| t1/2 (absorption) | Absorption half-life | 5 - 23 minutes[1] |
| t1/2 (elimination) | Elimination half-life | 1 - 8 hours[1] |
| AUC | Area under the plasma concentration-time curve | Dose-dependent |
| Bioavailability | Fraction of the administered dose that reaches systemic circulation | >85%[1] |
| Urinary Excretion | Percentage of dose excreted in urine | 79-89% (as unchanged 4-MeI and metabolites)[2] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for a pharmacokinetic study of 4-MeI using 4-MeI-d3 as an internal standard.
Caption: Workflow for a 4-MeI pharmacokinetic study.
Rationale for Using a Deuterated Internal Standard
The following diagram outlines the logical relationship demonstrating the importance of using a deuterated internal standard in quantitative bioanalysis.
Caption: Role of 4-MeI-d3 in mitigating analytical variability.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of 4-MeI in biological matrices for pharmacokinetic studies. The protocols and data presented herein provide a comprehensive framework for researchers and drug development professionals to design and execute robust bioanalytical methods to characterize the pharmacokinetic profile of 4-MeI. This approach ensures high-quality data essential for risk assessment and regulatory decision-making.
References
Troubleshooting & Optimization
strategies to overcome matrix effects in 4-MeI analysis with 4-Methyl-imidazole-d3
Welcome to the technical support center for the analysis of 4-Methylimidazole (4-MeI) using 4-Methyl-imidazole-d3 as an internal standard. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 4-MeI?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of 4-MeI, which is often present at low levels in complex food and beverage matrices, these effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[1][2] The high polarity and water solubility of 4-MeI make its analysis challenging, and matrix components can significantly interfere with its detection by LC-MS/MS.[3][4][5]
Q2: Why is this compound (4-MeI-d3) used as an internal standard?
A2: this compound is a stable isotope-labeled internal standard for 4-MeI. It is an ideal internal standard because it has a similar chemical structure and chromatographic behavior to 4-MeI.[1] This similarity allows it to co-elute with the analyte and experience similar matrix effects, thus enabling accurate correction for any signal suppression or enhancement.[1][6] The use of a stable isotope-labeled internal standard is a robust strategy to mitigate matrix effects and improve the accuracy and precision of the analysis.[1]
Q3: What are the common sample matrices where 4-MeI is analyzed and what are the expected challenges?
A3: 4-MeI is commonly analyzed in a variety of food and beverage matrices, including:
-
Caramel-colored beverages (e.g., colas): These samples can contain high concentrations of sugars and other additives that can cause matrix effects.[7][8]
-
Soy sauce and other sauces: These matrices are complex and contain high levels of salts, amino acids, and pigments that can interfere with the analysis.[9][10]
-
Cooked meat products: These samples contain lipids and high levels of nitrogenous compounds like amino acids and peptides, which can pose significant analytical challenges.[11]
-
Coffee and Tea: The presence of high amounts of polyphenols, alkaloids (like caffeine), and pigments in these matrices can seriously interfere with the analysis of 4-MeI.[10][12][13]
-
Balsamic vinegars: These can have complex compositions that contribute to matrix effects.[4]
The primary challenge across these matrices is the presence of co-eluting endogenous components that can suppress or enhance the ionization of 4-MeI and its internal standard.[1]
Troubleshooting Guide
Issue 1: Poor peak shape and/or inconsistent retention times for 4-MeI and 4-MeI-d3.
This issue is often related to the chromatographic conditions or the sample matrix interfering with the column chemistry.
-
Possible Cause 1: Inadequate chromatographic separation.
-
Solution: Optimize the liquid chromatography (LC) method. This can involve adjusting the mobile phase composition, gradient profile, or selecting a different LC column.[1][14] For highly polar analytes like 4-MeI, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may provide better retention and separation from matrix components.[7]
-
-
Possible Cause 2: Column contamination from matrix components.
-
Solution: Implement a column cleaning step in your gradient method to ensure all matrix components are eluted from the column before the next injection. Regularly flushing the column is also recommended.
-
Issue 2: Significant signal suppression or enhancement observed.
This is a classic indicator of strong matrix effects.
-
Possible Cause 1: Insufficient sample cleanup.
-
Solution: Employ a more rigorous sample preparation technique to remove interfering matrix components.[14] Several effective methods include:
-
Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up complex samples.[3][4][8] Different SPE sorbents can be used depending on the matrix. For instance, polymer cation exchange (PCX) sorbents have been used effectively.[3]
-
Liquid-Liquid Extraction (LLE): This can be an effective method for separating 4-MeI from certain matrix components.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has been successfully used for the extraction of 4-MeI from various food products.[3]
-
Dispersive micro-Solid Phase Extraction (d-µ-SPE): This is a rapid sample preparation method that has shown good cleanup efficiency for 4-MeI analysis.[4]
-
-
-
Possible Cause 2: High concentration of matrix components being injected.
-
Solution: Dilute the sample extract before injection.[2][14] This can significantly reduce the concentration of interfering compounds, thereby minimizing matrix effects. However, ensure that the dilution does not compromise the method's sensitivity, keeping the 4-MeI concentration above the limit of quantification (LOQ).
-
Issue 3: Inaccurate quantification despite using an internal standard.
Even with a stable isotope-labeled internal standard, severe matrix effects can sometimes lead to inaccuracies.
-
Possible Cause 1: Differential matrix effects on the analyte and internal standard.
-
Solution: While 4-MeI-d3 is an excellent internal standard, extreme matrix conditions can potentially cause slight differences in ionization behavior. In such cases, a matrix-matched calibration approach is recommended. This involves preparing calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects seen in the actual samples.[2][11]
-
-
Possible Cause 2: Non-linearity of response at high matrix concentrations.
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for 4-MeI in Liquid Samples (e.g., Beverages)
This protocol provides a general framework for SPE cleanup. Optimization will be required for specific matrices.
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Condition a suitable SPE cartridge (e.g., cation exchange) with methanol (B129727) followed by acidified water.[3]
-
-
Sample Loading:
-
Load the prepared sample extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with acidified water and then with methanol to remove interfering compounds.[3]
-
-
Elution:
-
Elute the 4-MeI and 4-MeI-d3 from the cartridge using an appropriate solvent, such as a solution of ammonia (B1221849) in methanol or acetonitrile/water.[3]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Dispersive micro-Solid Phase Extraction (d-µ-SPE)
This is a simplified and rapid cleanup procedure.
-
Extraction:
-
Extract 4-MeI from the sample using a suitable solvent.
-
-
Cleanup:
-
Add a polymer cation exchange sorbent to the extract.[15]
-
Vortex or shake vigorously to facilitate the binding of interfering compounds to the sorbent.
-
-
Centrifugation:
-
Centrifuge the sample to pellet the sorbent and any precipitated matrix components.
-
-
Analysis:
-
Collect the supernatant for direct injection into the LC-MS/MS system.
-
Quantitative Data Summary
The following table summarizes recovery data from various studies, illustrating the effectiveness of different sample preparation techniques in mitigating matrix effects.
| Sample Matrix | Sample Preparation Method | Analyte | Recovery (%) | Reference |
| Cooked Meat | Derivatization with isobutylchloroformate and GC-MS analysis | 4-MeI | 94.76 - 103.94 | [11] |
| Beverages | Fortification with internal standard | 2-MEI and 4-MEI | 110 - 123 | [7] |
| Caramel Color and Products | SPE on MCX column | 4-MeI | 82.7 - 106.4 | [15] |
| Tea | Cold-Induced Liquid-Liquid Extraction (CI-LLE) | 4-MeI | ~90 | [13] |
Visualizations
Caption: General experimental workflow for 4-MeI analysis.
Caption: Troubleshooting logic for matrix effects in 4-MeI analysis.
References
- 1. myadlm.org [myadlm.org]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Detection and quantification of 4(5)-methylimidazole in cooked meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
how to improve retention of 4-methylimidazole on reversed-phase chromatography columns
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methylimidazole (B133652) (4-MeI) in reversed-phase and related chromatographic techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any retention of my 4-MeI peak; it's eluting in the void volume with a standard C18 column. What is happening?
A1: This is a common issue. 4-Methylimidazole is a small, highly polar, and basic compound.[1][2] On a traditional non-polar C18 stationary phase, it has very little affinity and is therefore not well-retained, causing it to co-elute with the solvent front.[1] Standard reversed-phase conditions are generally not suitable for 4-MeI analysis without significant modification.[1]
Q2: How can I increase the retention of 4-MeI on a reversed-phase system?
A2: To improve retention in a reversed-phase system, you can try the following strategies:
-
Adjust Mobile Phase pH: 4-MeI is a weak base. By increasing the pH of the mobile phase, you can suppress its ionization, making it less polar and increasing its interaction with the non-polar stationary phase.[3][4] For basic compounds, a mobile phase pH at least 2 units above the pKa is recommended for optimal retention and peak shape.[3]
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases that provide an alternative selectivity to traditional C18 columns and are better suited for retaining polar compounds.
-
Employ Ion-Pair Chromatography: Introducing an ion-pairing reagent to the mobile phase can enhance the retention of 4-MeI.[5][6] The reagent, which has a charge opposite to the analyte, forms a neutral ion pair with 4-MeI, increasing its hydrophobicity and retention on the reversed-phase column.[5] Heptafluorobutyric acid has been used successfully as an ion-pairing reagent for 4-MeI.[7]
Q3: My peak shape for 4-MeI is very poor (e.g., tailing or fronting). What can I do?
A3: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the sample solvent.
-
Check for Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) backbone of the column can interact with basic compounds like 4-MeI, leading to peak tailing.[8] Working at a lower pH can help to suppress these interactions. Alternatively, using a highly end-capped column can minimize the number of available silanol groups.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[9][10] Try to dissolve your sample in the initial mobile phase or a weaker solvent.[9]
-
Column Overload: Injecting too much sample can lead to peak fronting.[10] Try reducing the injection volume or the concentration of your sample.
Q4: Are there alternative chromatographic modes that are better suited for 4-MeI analysis?
A4: Yes, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more effective technique for retaining and separating highly polar compounds like 4-MeI.[11][12] HILIC columns have polar stationary phases, and the mobile phases consist of a high percentage of an organic solvent (typically acetonitrile) with a small amount of aqueous buffer. This allows for the retention of polar analytes that are not retained in reversed-phase chromatography.[1][11][13][14]
Q5: Can derivatization help improve the analysis of 4-MeI?
A5: Derivatization can be a useful strategy to enhance both the retention and detection of 4-MeI.[2][15] By reacting 4-MeI with a derivatizing agent, a larger, more hydrophobic, and more easily detectable derivative is formed. For example, derivatization with dansyl chloride has been shown to increase the hydrophobicity of 4-MeI, leading to better retention in reversed-phase HPLC.[8][15]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor retention of 4-MeI.
Caption: Troubleshooting workflow for poor 4-MeI retention.
Comparative Data on Chromatographic Conditions
The following tables summarize quantitative data from various successful methods for 4-MeI analysis.
Table 1: HILIC Method Parameters for 4-MeI Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Agilent InfinityLab Poroshell 120 HILIC-OH5, 2.7 µm | Restek Raptor FluoroPhenyl | Waters CORTECS HILIC, 2.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate in Water | Not Specified | 10 mM Ammonium Formate, pH 4 with Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) | Acetonitrile | Acetonitrile (0.1% Formic Acid) |
| Gradient | Isocratic or Gradient | Not Specified | Gradient |
| Flow Rate | Not Specified | Not Specified | 0.4 mL/min |
| Reference | [11] | [1] | [13][14] |
Table 2: Reversed-Phase Method with Ion-Pairing for 4-MeI Analysis
| Parameter | Method Details |
| Column | Multimode ODS |
| Ion-Pairing Reagent | Heptafluorobutyric Acid |
| Sample Preparation | Solid-Phase Extraction (SPE) on silica-based reversed-phase cartridges |
| Detection | LC-MS/MS |
| Reference | [7] |
Detailed Experimental Protocols
Protocol 1: HILIC-MS/MS Analysis of 4-MeI in Beverages
This protocol is based on the method described for the analysis of 4-MeI in cola beverages.[11]
-
Sample Preparation:
-
Measure 3.0 mL of the beverage into a 5-mL volumetric flask.
-
Adjust the pH to approximately 7.0 with 0.1 mL of ammonium hydroxide.
-
Add water to the mark and mix by sonication.
-
Transfer 1.0 mL of this mixture to a 10-mL volumetric flask.
-
Add 8 mL of acetonitrile and mix by sonication.
-
Add acetonitrile to the mark.
-
Filter the final solution through a 0.2 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: Agilent InfinityLab Poroshell 120 HILIC-OH5, 2.7 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: As per instrument optimization
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection: Tandem Mass Spectrometry (MS/MS)
-
Protocol 2: Reversed-Phase Ion-Pairing HPLC-MS/MS Analysis of 4-MeI
This protocol is a general guide based on the use of ion-pairing reagents.[7]
-
Sample Preparation (using SPE):
-
Condition a silica-based reversed-phase SPE cartridge.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute 4-MeI using an appropriate solvent.
-
-
Chromatographic Conditions:
-
Column: Multimode ODS Column
-
Mobile Phase: A suitable mobile phase containing an ion-pairing reagent such as heptafluorobutyric acid. The concentration of the ion-pairing reagent should be optimized (typically in the range of 0.5 to 20 mM).[5]
-
Flow Rate: As per instrument optimization
-
Injection Volume: As per instrument optimization
-
Detection: Tandem Mass Spectrometry (MS/MS)
-
Logical Relationships in Method Selection
The choice of analytical method depends on the available instrumentation and the specific requirements of the analysis. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a 4-MeI analytical method.
References
- 1. Reliable HILIC LC-MS/MS Analysis of 4-Methylimidazole (4-MEI) on Raptor FluoroPhenyl Columns [restek.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. agilent.com [agilent.com]
- 5. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. rheniumgroup.co.il [rheniumgroup.co.il]
- 11. agilent.com [agilent.com]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. lcms.cz [lcms.cz]
- 14. waters.com [waters.com]
- 15. researchgate.net [researchgate.net]
optimization of MS/MS parameters for 4-Methyl-imidazole-d3 and 4-MeI
Welcome to the technical support center for the analysis of 4-Methyl-imidazole (4-MeI) and its deuterated internal standard, 4-Methyl-imidazole-d3 (4-MeI-d3). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and robust results.
Troubleshooting Guides
This section addresses specific issues you might encounter during your LC-MS/MS analysis in a question-and-answer format.
Question: Why am I observing poor sensitivity or no signal for 4-MeI?
Answer: Low sensitivity can stem from several factors throughout the analytical workflow. Follow this checklist to diagnose the issue:
-
MS/MS Parameter Optimization: Ensure your MRM transitions and collision energies are correctly set. The precursor ion for 4-MeI is m/z 83.1, and for 4-MeI-d3, it is m/z 86.1. Verify that the collision energy is optimized for your specific instrument; start with the values provided in Table 1 and perform a breakdown curve analysis if necessary.
-
Ion Source Settings: 4-MeI is a polar compound that ionizes well in positive electrospray ionization (ESI+) mode. Check that the capillary voltage and source temperatures are appropriate. Harsh source conditions can lead to in-source fragmentation, reducing the precursor ion intensity.
-
Sample Preparation: The compound may be lost during sample cleanup. If using Solid-Phase Extraction (SPE), ensure the cartridge type (e.g., cation exchange) is appropriate and that the elution solvent is strong enough to recover 4-MeI. For complex matrices like beverages, matrix effects can cause significant ion suppression.[1] Consider further dilution or optimizing the cleanup procedure.
-
Chromatography: Poor retention on the column can lead to the analyte eluting with the solvent front, where ion suppression is often most severe. If using a C18 column, this is a common issue due to the high polarity of 4-MeI.[2]
Question: My 4-MeI peak shape is broad or tailing. How can I improve it?
Answer: Poor peak shape is typically a chromatographic issue.
-
Column Choice: 4-MeI is a small, polar molecule and is often difficult to retain on traditional C18 reversed-phase columns.[2] Using a Hydrophilic Interaction Liquid Chromatography (HILIC) column is highly recommended as it provides much better retention and peak shape for polar compounds.
-
Mobile Phase pH: The pH of your mobile phase can affect the ionization state of 4-MeI and its interaction with the stationary phase. Using a mobile phase with a suitable buffer, such as ammonium (B1175870) formate, can improve peak shape.
-
Flow Rate and Gradient: Ensure the flow rate is optimal for your column dimensions. A slower gradient or even isocratic elution (especially with HILIC) might be necessary to achieve better peak focusing.
Question: I'm seeing high background noise or interfering peaks in my chromatogram. What is the cause?
Answer: High background is often due to matrix components or contaminants.
-
Sample Matrix: Complex samples like caramel (B1170704) coloring, soft drinks, and processed foods contain many compounds that can interfere with your analysis.[1][3] An effective sample cleanup, such as SPE, is crucial to remove these interferences.[1]
-
System Contamination: Check your LC system for contamination. Flush the system thoroughly with a strong solvent. Ensure your mobile phase solvents are fresh and of high purity.
-
Specificity of MRM Transitions: While MRM is highly specific, isobaric interferences can still occur. Ensure you are using the most specific product ion for quantification. Having a secondary, qualifying transition can help confirm peak identity.
Troubleshooting Decision Tree
The following diagram provides a logical workflow for troubleshooting common issues during 4-MeI analysis.
Caption: A troubleshooting decision tree for LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal MRM transitions for 4-MeI and 4-MeI-d3?
A1: The most commonly used and robust MRM transitions are summarized in the table below. It is recommended to use one transition for quantification (usually the most intense) and a second for confirmation. Collision energy (CE) and other voltages should be optimized for your specific mass spectrometer model.
Q2: Should I use a C18 or a HILIC column for 4-MeI analysis?
A2: While methods exist for both, a HILIC column is strongly recommended . 4-MeI is a highly polar compound and exhibits poor retention on traditional C18 columns, often eluting near the solvent front.[2] A HILIC column provides superior retention, leading to better separation from matrix interferences and improved peak shape.
Q3: What type of sample preparation is required?
A3: The level of sample preparation depends on the complexity of the matrix.
-
Simple Matrices (e.g., some beverages): A simple "dilute-and-shoot" approach may be sufficient.
-
Complex Matrices (e.g., caramel, processed foods): A Solid-Phase Extraction (SPE) cleanup is often necessary to remove sugars and other matrix components that can cause ion suppression and contaminate the system.[1][3] Cation exchange SPE cartridges are effective for retaining and concentrating 4-MeI.
Q4: Why is an internal standard like 4-MeI-d3 necessary?
A4: A stable isotope-labeled internal standard (SIL-IS) like 4-MeI-d3 is crucial for accurate quantification. It co-elutes with the analyte and experiences similar effects during sample preparation and ionization. By calculating the ratio of the analyte signal to the IS signal, any variability, such as matrix-induced ion suppression or extraction inconsistencies, can be effectively corrected, leading to more accurate and precise results.
Data Presentation: MS/MS & Chromatography Parameters
The following tables summarize typical starting parameters for method development.
Table 1: Optimized MS/MS Parameters (ESI+)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) | Use |
| 4-MeI | 83.1 | 56.1 | 15-25 V | Quantifier[3] |
| 83.1 | 42.1 | 20-30 V | Qualifier | |
| 4-MeI-d3 | 86.1 | 59.1 | 15-25 V | IS Quantifier[4] |
Note: Collision Energy (CE) values are instrument-dependent and should be optimized.
Table 2: Typical Liquid Chromatography Conditions
| Parameter | HILIC Method (Recommended) | Reversed-Phase Method |
| Column | HILIC Column (e.g., Amide, Cyano) | C18 Column (2.1 or 4.6 mm i.d.) |
| Mobile Phase A | Acetonitrile with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Water with Ammonium Formate (e.g., 10 mM) | Acetonitrile or Methanol (B129727) |
| Flow Rate | 0.2 - 0.5 mL/min | 0.3 - 0.8 mL/min |
| Gradient | Isocratic or shallow gradient (e.g., 95% to 80% A) | Gradient elution required |
| Injection Vol. | 5 - 20 µL | 5 - 20 µL |
Experimental Protocols
This section provides a detailed methodology for a typical experiment.
Objective: To quantify 4-MeI in a beverage sample using LC-MS/MS with 4-MeI-d3 as an internal standard.
Methodology:
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of 4-MeI and 4-MeI-d3 in methanol.
-
Create a working calibration curve solution set (e.g., 1-1000 ng/mL) by serially diluting the 4-MeI stock.
-
Spike each calibration standard and sample with the 4-MeI-d3 internal standard to a final concentration of 100 ng/mL.
-
-
Sample Preparation (SPE Cleanup):
-
Degas the beverage sample by sonication.
-
Take 1 mL of the sample and add 100 µL of the 4-MeI-d3 internal standard solution.
-
Condition a cation exchange SPE cartridge (e.g., MCX) with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water, followed by methanol, to remove interferences.
-
Elute the analytes using 2-5 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 500 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system using the parameters outlined in Tables 1 and 2 (HILIC method recommended).
-
Equilibrate the column for at least 10-15 minutes with the initial mobile phase conditions.
-
Create a sequence including blanks, calibration standards, QC samples, and the prepared unknown samples.
-
Inject the samples and acquire data in MRM mode.
-
-
Data Processing:
-
Integrate the chromatographic peaks for both the 4-MeI and 4-MeI-d3 MRM transitions.
-
Calculate the peak area ratio (4-MeI / 4-MeI-d3).
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the standards. Use a linear regression with 1/x weighting.
-
Quantify the amount of 4-MeI in the unknown samples using the calibration curve.
-
Experimental Workflow Diagram
Caption: General experimental workflow for 4-MeI quantification.
References
Technical Support Center: Investigating Isotopic Exchange in 4-Methyl-imidazole-d3
Welcome to the technical support center for investigating the potential isotopic exchange of deuterium (B1214612) in 4-Methyl-imidazole-d3. This resource is tailored for researchers, scientists, and drug development professionals utilizing deuterated compounds in their experimental workflows. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for this compound?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from its surroundings (e.g., solvent, moisture, or other reagents).[1][2][3] This is a critical concern when using this compound as an internal standard in quantitative analysis or as a tracer in mechanistic studies. The loss of deuterium alters the mass of the molecule, which can lead to inaccurate measurements in mass spectrometry and misinterpretation of experimental results.[2][3]
Q2: Which deuterium atoms on this compound are most likely to undergo exchange?
The stability of a deuterium label is highly dependent on its position within the molecule. In this compound, the potential sites for deuterium labeling are the methyl group (-CD3) and the imidazole (B134444) ring (C2, C5, and N-D).
-
N-D (Imidazole Nitrogen): The deuterium on the imidazole nitrogen is highly labile and will rapidly exchange with protons from any protic solvent like water or methanol.[3]
-
C2-D (Imidazole Ring): The deuterium at the C2 position of the imidazole ring is known to be susceptible to exchange, although at a slower rate than N-D protons.[4][5][6][7] The rate of this exchange is significantly influenced by pH and temperature.[8][9]
-
C5-D (Imidazole Ring): The deuterium at the C5 position is generally more stable than at the C2 position but can still exchange under certain conditions.
-
-CD3 (Methyl Group): Deuterium atoms on the methyl group are generally the most stable and least likely to exchange under typical analytical conditions. However, extreme pH or high temperatures could potentially lead to slow exchange.
Q3: What are the primary factors that promote unwanted H/D exchange?
Several experimental factors can accelerate the rate of H/D exchange:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those on the imidazole ring.[3][9] The minimum rate of exchange for many compounds is often observed in the near-neutral pH range.[1][9]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including H/D exchange.[3][8][10] It is crucial to control the temperature during sample preparation, storage, and analysis.
-
Solvent: Protic solvents such as water, methanol, and ethanol (B145695) can readily donate protons and facilitate deuterium exchange.[3] Aprotic solvents like acetonitrile (B52724) (ACN) and tetrahydrofuran (B95107) (THF) are generally preferred for handling and storing deuterated compounds.
-
Exposure Time: The longer the deuterated compound is exposed to unfavorable conditions (e.g., high temperature, protic solvents), the greater the extent of back-exchange will be.[11]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the use of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of Deuterium Signal in Mass Spectrometry Analysis | H/D back-exchange during sample preparation or analysis. The deuterium atoms on the imidazole ring or nitrogen have exchanged with hydrogen from the solvent or matrix.[3] | 1. Solvent Selection: Use aprotic solvents (e.g., acetonitrile) for sample dilution and mobile phases where possible. If aqueous solutions are necessary, use D₂O-based buffers. 2. pH Control: Adjust the pH of your solutions to a neutral or near-neutral range (pH 6-8) to minimize acid/base-catalyzed exchange.[1][9] 3. Temperature Control: Maintain low temperatures (e.g., 4°C) during sample storage and processing. Use a cooled autosampler if available.[3][10][11] 4. Minimize Analysis Time: Reduce the time between sample preparation and injection to limit the duration of exposure to exchange-promoting conditions.[11] |
| Inconsistent Quantitation Results | Partial H/D exchange leading to a mixture of isotopologues. This results in a distribution of masses for the internal standard, affecting the accuracy of quantification. | 1. Perform a Stability Study: Incubate the this compound in your analytical matrix under the exact experimental conditions (solvent, pH, temperature) for varying durations. Analyze the samples by MS to quantify the rate and extent of deuterium loss. 2. Optimize LC Method: If using LC-MS, consider using a faster gradient to reduce the run time and exposure to aqueous mobile phases. 3. Use a Different Internal Standard: If the exchange is unavoidable under your experimental conditions, consider using a more stably labeled internal standard or a different chemical analog. |
| Appearance of an Unlabeled 4-Methyl-imidazole Peak | Complete H/D exchange of one or more deuterium atoms. This can be misinterpreted as the presence of the unlabeled analyte, leading to false-positive results.[2] | 1. Confirm Labeling Position: Review the Certificate of Analysis for this compound to understand which positions are deuterated. This will help identify the most likely sites of exchange. 2. High-Resolution Mass Spectrometry: Use HRMS to accurately determine the isotopic distribution and identify the species that have lost deuterium.[3] 3. NMR Analysis: For a definitive answer on the location and extent of exchange, acquire a ¹H NMR spectrum of the compound after exposure to your experimental conditions. The appearance of signals in regions corresponding to the deuterated positions indicates exchange. |
Experimental Protocols
Protocol 1: Monitoring H/D Exchange by Mass Spectrometry
This protocol outlines a general procedure to assess the stability of this compound under specific experimental conditions.
-
Standard Preparation: Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Incubation:
-
Prepare several vials containing your experimental matrix (e.g., mobile phase, sample diluent).
-
Spike each vial with the this compound stock solution to a final concentration of 1 µg/mL.
-
Incubate the vials at the desired temperature (e.g., room temperature, 37°C) for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Quenching (Optional but Recommended): To stop the exchange process at each time point, you can rapidly freeze the sample or dilute it with a cold, aprotic solvent. For imidazole compounds, lowering the pH to around 2.5-4 can also effectively slow down the exchange.[1][10][11]
-
LC-MS Analysis:
-
Inject the samples from each time point into the LC-MS system.
-
Monitor the mass-to-charge ratio (m/z) of both the deuterated and potentially exchanged (partially or fully protonated) forms of 4-Methyl-imidazole.
-
-
Data Analysis:
-
Determine the peak areas for each isotopologue at each time point.
-
Calculate the percentage of deuterium remaining over time to assess the stability.
-
Protocol 2: Site-Specific Analysis of H/D Exchange by NMR Spectroscopy
This protocol allows for the identification of the specific atomic sites where deuterium exchange occurs.
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated aprotic solvent (e.g., acetonitrile-d3) in an NMR tube. This will serve as the reference (T=0) spectrum.
-
Prepare a separate NMR tube with the this compound dissolved in the protic solvent system of interest (e.g., H₂O/D₂O mixture, methanol-d4).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample in the protic solvent at various time intervals (e.g., immediately after dissolution, 1 hour, 6 hours, 24 hours).
-
To monitor slow exchange, the sample can be incubated at a controlled temperature between acquisitions.
-
-
Data Analysis:
-
Compare the ¹H NMR spectra over time to the initial spectrum in the aprotic solvent.
-
The appearance and increase in the intensity of proton signals in the regions where deuterium was originally located indicate H/D exchange at those specific sites. For example, a new signal in the aromatic region could indicate exchange at C2 or C5, while a new singlet around 2.2-2.5 ppm could suggest exchange on the methyl group.
-
Visualizations
Caption: Factors influencing the H/D exchange of this compound.
Caption: A logical workflow for troubleshooting H/D exchange issues.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogen-deuterium exchange in imidazole as a tool for studying histidine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogen–deuterium exchange in imidazole as a tool for studying histidine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazolium Compounds as Internal Exchange Reporters for Hydrogen/Deuterium Exchange by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
techniques for minimizing ion suppression in ESI-MS for 4-MeI quantification
Welcome to the technical support center for the quantification of 4-Methylimidazole (B133652) (4-MeI) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and achieve accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the ESI-MS analysis of 4-MeI?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, 4-MeI, is reduced by the presence of other co-eluting compounds in the sample matrix. These interfering components compete with 4-MeI for ionization in the ESI source, leading to a decreased signal intensity and potentially inaccurate quantification. Given that 4-MeI is often analyzed in complex matrices such as food and beverages, which contain high concentrations of sugars, salts, and other organic molecules, ion suppression is a significant challenge that can compromise the sensitivity and reliability of the analysis.
Q2: How can I determine if my 4-MeI analysis is affected by ion suppression?
A2: A common method to assess ion suppression is to perform a post-column infusion experiment. In this setup, a constant flow of a 4-MeI standard solution is introduced into the mass spectrometer while a blank matrix sample (a sample of the same type as your analyte but without 4-MeI) is injected onto the LC column. A dip in the baseline signal of 4-MeI at the retention time of co-eluting matrix components indicates ion suppression.
Q3: What are the primary sources of ion suppression when analyzing 4-MeI in food and beverage samples?
A3: The primary sources of ion suppression in food and beverage samples are matrix components that are co-extracted with 4-MeI. These can include, but are not limited to:
-
Sugars and Caramelization Products: Abundant in many beverages and heat-treated foods where 4-MeI is found.
-
Salts and Buffers: Can alter the droplet properties in the ESI source.
-
Proteins and Peptides: Present in samples like soy sauce or beer.
-
Other Organic Molecules: A wide variety of compounds present in complex matrices.
Q4: Can switching the ionization polarity help in reducing ion suppression for 4-MeI?
A4: Switching the ionization polarity from positive to negative (or vice versa) can sometimes mitigate ion suppression. Since 4-MeI is a basic compound, it is typically analyzed in positive ionization mode. If the interfering matrix components are predominantly ionized in positive mode, switching to negative mode might reduce their signal and thus their suppressive effect. However, the sensitivity for 4-MeI in negative mode would likely be significantly lower, so this approach needs careful evaluation.
Troubleshooting Guides
Issue 1: Low or No Signal for 4-MeI Standard in a Complex Matrix
Possible Cause: Severe ion suppression from the sample matrix.
Troubleshooting Steps:
-
Sample Dilution: A simple first step is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering matrix components. While this may decrease the analyte signal, the reduction in ion suppression can sometimes lead to an overall improvement in the signal-to-noise ratio.
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Employ a robust SPE method to clean up the sample. For 4-MeI, cation exchange cartridges are often effective.[1]
-
Liquid-Liquid Extraction (LLE): Optimize the LLE protocol to selectively extract 4-MeI while leaving interfering compounds behind.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is effective for a wide range of food matrices and can significantly reduce matrix effects.[2][3]
-
-
Optimize Chromatographic Separation:
-
Switch to HILIC: Since 4-MeI is a polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation from less polar matrix components that might be causing suppression in reversed-phase chromatography.
-
Gradient Optimization: Adjust the mobile phase gradient to better separate 4-MeI from the regions where significant matrix components elute.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 4-MeI (e.g., d3-4-MeI) will co-elute with the analyte and experience the same degree of ion suppression. By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of signal suppression.[4]
Issue 2: Poor Reproducibility of 4-MeI Quantification
Possible Cause: Inconsistent ion suppression between samples or carryover.
Troubleshooting Steps:
-
Consistent Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples, standards, and quality controls. Minor variations can lead to different levels of matrix components and thus variable ion suppression.
-
Check for Carryover: Inject a blank solvent after a high-concentration sample or standard. If a peak for 4-MeI is observed, it indicates carryover. To address this, optimize the wash steps in your autosampler and consider using a stronger wash solvent.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for consistent matrix effects.
-
Internal Standard Normalization: As mentioned previously, the use of a stable isotope-labeled internal standard is the most effective way to correct for variability in ion suppression.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for 4-MeI Quantification
| Sample Preparation Technique | Matrix | Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages | Reference |
| SPE (Cation Exchange) | Beverages | 82.7 - 106.4 | Minimal (not specified) | High selectivity for basic compounds like 4-MeI. | Can be more time-consuming and require method development. | [5] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Carbonated Beverages & Soft Drinks | 102.6 - 113.2 | Corrected by isotope dilution | Rapid, low solvent consumption. | May require optimization for different matrices. | [2][3][6] |
| QuEChERS | Cola, Tea, Beer, Coffee, Bread, Biscuit | 91 - 113 | 92 - 108 (low matrix effect) | Fast, high throughput, effective for a wide range of matrices. | May require a cleanup step to remove co-extractives. | [2][3] |
| Simple Dilution | Carbonated Beverages | Not specified | Average ion suppression of 63.9% in beer | Very simple and fast. | Significant ion suppression can occur, necessitating the use of an internal standard. | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 4-MeI in Beverages
This protocol is a general guideline and may require optimization for specific beverage matrices.
-
Sample Preparation:
-
Degas carbonated beverages by sonication.
-
Take a 5 mL aliquot of the beverage and adjust the pH to ~9 with a dilute ammonium (B1175870) hydroxide (B78521) solution.
-
Add a known amount of stable isotope-labeled internal standard (e.g., d3-4-MeI).
-
-
SPE Cartridge Conditioning:
-
Use a cation exchange SPE cartridge (e.g., Oasis MCX).
-
Condition the cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of 0.1% formic acid in water to remove neutral and acidic interferences.
-
Wash the cartridge with 5 mL of methanol to remove less polar interferences.
-
-
Elution:
-
Elute the 4-MeI and internal standard with 5 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: QuEChERS for 4-MeI in Coffee
This protocol is adapted from general QuEChERS procedures and should be optimized for your specific coffee matrix.
-
Sample Extraction:
-
Weigh 2 g of ground coffee into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Add 10 mL of acetonitrile (B52724) and vortex for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
-
Analysis:
-
Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for low or inconsistent 4-MeI signals in ESI-MS.
Caption: Overview of sample preparation workflows for 4-MeI analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 4-methylimidazole in class III and IV caramel colors: validation of a new method based on heart-cutting two-dimensional liquid chromatography (LC-LC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Optimization of QuEChERS and high performance liquid chromatography-fluorescence detection conditions to assess the impact of preparation procedures on EU priority PAHs in coffee samples and their PAHs consumption risk - PMC [pmc.ncbi.nlm.nih.gov]
ensuring the long-term stability of 4-Methyl-imidazole-d3 in stock solutions
This technical support center provides guidance on ensuring the long-term stability of 4-Methyl-imidazole-d3 (4-MeI-d3) stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for neat this compound?
A1: Neat this compound is a stable compound. For long-term storage, it is recommended to keep it in a well-sealed container at room temperature (around 20°C) or refrigerated (2-8°C).[1] One supplier suggests that the compound should be re-analyzed for chemical purity after three years if stored under recommended conditions.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in several organic solvents. Methanol (B129727), ethanol (B145695), and DMSO are commonly used.[1] The choice of solvent may depend on the analytical method and the intended application. For LC-MS applications, using a solvent that is compatible with the mobile phase, such as methanol or acetonitrile, is advisable. One study has shown that a 1 mg/mL stock solution of 4-Methylimidazole in ethanol is stable for at least 3 months when stored at 4°C in the dark.[2]
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To ensure the long-term stability of 4-MeI-d3 stock solutions, it is recommended to store them at low temperatures and protected from light. General best practices for deuterated internal standards suggest refrigeration at 4°C for short-term storage and freezing at -20°C for long-term storage.[3] Storing solutions in amber vials can prevent photodegradation.[3]
Q4: Can the deuterium (B1214612) atoms in this compound exchange with hydrogen from the solvent?
A4: Deuterium-hydrogen exchange is a potential issue for all deuterated standards. The C-D bonds in 4-MeI-d3 are generally stable.[4] However, to minimize the risk of exchange, it is crucial to avoid preparing or storing stock solutions in acidic or basic solutions, which can catalyze this process.[5][6]
Q5: How long can I expect my this compound stock solution to be stable?
A5: The stability of your stock solution will depend on the solvent, storage temperature, and exposure to light. Based on available data for the non-deuterated analog, a 1 mg/mL solution in ethanol is stable for at least 3 months at 4°C in the dark.[2] For other solvents and conditions, it is recommended to perform a stability study to establish an appropriate expiration date for your specific laboratory conditions. A general guideline is to re-evaluate the purity and concentration of the stock solution periodically, for example, every 6-12 months for long-term storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results over time. | Degradation of the 4-MeI-d3 stock solution. | 1. Prepare a fresh stock solution from the neat material. 2. Perform a stability study to determine the shelf-life of the stock solution under your storage conditions. 3. Ensure the stock solution is stored at an appropriate temperature and protected from light. |
| Loss of signal intensity for the internal standard. | 1. Degradation of the stock solution. 2. Evaporation of the solvent from the stock solution vial. | 1. Prepare a fresh stock solution. 2. Ensure that the vial caps (B75204) are tightly sealed to prevent solvent evaporation. 3. For long-term storage, consider using vials with high-quality septa. |
| Appearance of unknown peaks in the chromatogram. | 1. Degradation of 4-MeI-d3. 2. Contamination of the solvent or storage vial. | 1. Analyze a blank solvent to check for contamination. 2. Prepare a fresh stock solution using a new bottle of solvent and a clean vial. 3. If the issue persists, consider performing a forced degradation study to identify potential degradation products. |
| Shift in the mass-to-charge ratio (m/z) of the internal standard. | Deuterium-hydrogen exchange. | 1. Ensure the stock solution is prepared in a neutral solvent. Avoid acidic or basic conditions. 2. Prepare a fresh stock solution and re-analyze. |
Stability Data Summary
| Compound | Solvent | Concentration | Storage Temperature | Storage Duration | Stability | Reference |
| 4-Methylimidazole | Ethanol | 1 mg/mL | 4°C (in the dark) | 3 months | Stable | [2] |
| This compound | Not specified | Not specified | 20°C | 4 years (retest date) | Stable | [1] |
Experimental Protocol: Stock Solution Stability Assessment
This protocol outlines a method to assess the short-term and long-term stability of this compound stock solutions.
1. Preparation of Stock and Quality Control (QC) Samples:
-
Prepare a concentrated stock solution of 4-MeI-d3 in the desired solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
From this stock solution, prepare QC samples at two concentration levels (e.g., low and high) in the same solvent.
2. Time-Zero (T0) Analysis:
-
Immediately after preparation, analyze the QC samples using a validated analytical method (e.g., LC-MS/MS).
-
This initial analysis will serve as the baseline for comparison.
3. Short-Term (Bench-Top) Stability:
-
Leave the QC samples at room temperature on the laboratory bench for specific time points (e.g., 0, 4, 8, and 24 hours).
-
Analyze the samples at each time point and compare the results to the T0 analysis.
4. Long-Term Stability:
-
Store the QC samples under the intended storage conditions (e.g., 4°C and -20°C).
-
Analyze the samples at regular intervals (e.g., 1 week, 1 month, 3 months, 6 months, and 1 year).
-
Compare the results to the T0 analysis.
5. Data Evaluation:
-
Calculate the percentage difference between the mean concentration at each time point and the T0 concentration.
-
The stock solution is generally considered stable if the percentage difference is within an acceptable range (e.g., ±15%).
Visualizations
Caption: Experimental workflow for assessing the stability of this compound stock solutions.
Caption: Troubleshooting logic for inconsistent analytical results with 4-MeI-d3 internal standard.
References
methods to improve the limit of quantification for 4-MeI using 4-Methyl-imidazole-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the limit of quantification (LOQ) for 4-Methylimidazole (B133652) (4-MeI) using its deuterated internal standard, 4-Methyl-imidazole-d3.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of 4-MeI, providing step-by-step guidance to resolve them.
Issue 1: Poor Peak Shape or Low Retention of 4-MeI and this compound
Symptoms:
-
Broad, tailing, or split peaks for both the analyte and internal standard.
-
Elution close to the void volume, indicating minimal chromatographic retention.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Column Chemistry | 4-MeI is a small, polar compound and, therefore, exhibits poor retention on traditional C18 reversed-phase columns.[1][2] Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is specifically designed for the retention of polar compounds.[1][2][3] Alternatively, a mixed-mode column with both reversed-phase and ion-exchange properties can be effective. |
| Suboptimal Mobile Phase Conditions | For reversed-phase chromatography, using a highly aqueous mobile phase (e.g., >95% water) can improve the retention of polar analytes. However, this can lead to phase collapse on some C18 columns. Ensure your column is compatible with highly aqueous mobile phases. For HILIC, the mobile phase should have a high organic content (typically >80% acetonitrile) to promote partitioning of the polar analyte onto the stationary phase.[4] |
| Incorrect pH of Mobile Phase | The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like 4-MeI. Experiment with adjusting the pH of the aqueous portion of your mobile phase. For 4-MeI, a slightly basic mobile phase can sometimes improve peak shape on certain columns. |
| Sample Solvent Mismatch | Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[3] Whenever possible, dissolve and inject your samples in the initial mobile phase. |
Issue 2: High or Variable Matrix Effects Leading to Poor Accuracy and Precision
Symptoms:
-
Inconsistent analyte/internal standard area ratios across replicate injections of the same sample.
-
Significant ion suppression or enhancement when comparing a standard in solvent to a matrix-spiked sample.
-
Even with a deuterated internal standard, recovery and accuracy issues persist.[5][6][7]
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Sample Cleanup | Complex matrices in food and biological samples can cause significant ion suppression or enhancement.[8] Employ a robust sample preparation technique such as Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components.[8][9][10] |
| Differential Matrix Effects | Even with a co-eluting deuterated internal standard, localized matrix components can affect the ionization of the analyte and internal standard differently.[5][6][7] This can be exacerbated by slight chromatographic separation between the two. Optimize your chromatography to ensure perfect co-elution. A post-column infusion experiment can help identify regions of high ion suppression in your chromatogram. |
| Suboptimal Ionization Source Parameters | The settings of your mass spectrometer's ion source (e.g., temperature, gas flows, voltages) can influence the extent of matrix effects. Optimize these parameters by infusing the analyte and internal standard in the presence of a representative matrix extract to find conditions that minimize suppression and maximize signal. |
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound necessary for accurate 4-MeI quantification?
A deuterated internal standard is considered the gold standard for quantitative LC-MS/MS analysis. Since it is chemically identical to the analyte, it co-elutes and experiences similar extraction efficiencies and matrix effects.[11] By calculating the ratio of the analyte signal to the internal standard signal, variations in sample preparation and instrument response can be effectively normalized, leading to more accurate and precise results.
Q2: I'm still seeing poor reproducibility even with this compound. What should I check first?
First, verify the isotopic purity of your internal standard. Contamination with the unlabeled analyte can lead to inaccurate quantification, especially at low concentrations. Next, ensure the co-elution of 4-MeI and this compound. Even a small separation can expose them to different matrix components, causing differential ion suppression.[5][6][7] Finally, re-evaluate your sample preparation method to ensure it is effectively removing matrix interferences.
Q3: Can derivatization improve the LOQ for 4-MeI?
Yes, derivatization can significantly improve the LOQ for 4-MeI.[8] Derivatizing agents like dansyl chloride react with 4-MeI to form a less polar and more easily ionizable derivative.[12][13][14][15] This can lead to better retention on reversed-phase columns, reduced matrix effects, and increased signal intensity in the mass spectrometer.
Q4: When should I choose a HILIC column over a reversed-phase column for 4-MeI analysis?
A HILIC column is generally a better choice when you are struggling with poor retention of 4-MeI on reversed-phase columns, even with highly aqueous mobile phases.[1][2][3] HILIC is specifically designed for the separation of polar compounds and can provide the necessary retention to move the 4-MeI peak away from the solvent front and potential early-eluting matrix interferences.[16][17]
Q5: What are the key parameters to optimize in an SPE method for 4-MeI?
The key parameters for SPE optimization include:
-
Sorbent selection: Cation exchange sorbents are often effective for the basic 4-MeI molecule.
-
Sample loading conditions: The pH of the sample should be adjusted to ensure 4-MeI is charged and retains on the sorbent.
-
Wash steps: Use a solvent that removes interferences without eluting the analyte.
-
Elution solvent: A solvent that neutralizes the charge on 4-MeI or is strong enough to displace it from the sorbent is required for efficient elution.
Quantitative Data Summary
The following tables summarize reported Limits of Quantification (LOQs) and recovery data for 4-MeI using various analytical methods.
Table 1: Comparison of LOQs for 4-MeI with Different Analytical Approaches
| Analytical Method | Sample Matrix | LOQ | Reference |
| LC-MS/MS with SPE | Beverages | 0.3 µg/L | [11] |
| LC-MS/MS with QuEChERS | Various Foods & Beverages | 1-200 µg/L (depending on matrix) | [9] |
| GC-MS with Derivatization | Cooked Meat | 0.041 mg/kg | [18] |
| LC-MS/MS with Dansyl Chloride Derivatization | Honey and Tea | 4.24 and 4.73 µg/L | [8] |
| Two-Dimensional LC (LC-LC) | Caramel (B1170704) Colors | Not specified | [19][20][21][22] |
| HPLC-MS | Soft Drinks | Not specified, but adequate for Prop 65 | [23] |
Table 2: Recovery Data for 4-MeI in Various Matrices
| Sample Preparation Method | Sample Matrix | Recovery (%) | Reference |
| SPE | Carbonated Beverages | 102.60 - 113.22 | [11] |
| QuEChERS | Various Foods & Beverages | 91 - 113 | [9] |
| Derivatization (Isobutylchloroformate) | Cooked Meat | 94.76 - 103.94 | [18] |
| Dansyl Chloride Derivatization | Honey and Tea | 91.5 - 96.3 | [8] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Soft Drinks | 103.24 - 108.85 | [11] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 4-MeI in Beverages
This protocol is a general guideline and may require optimization for specific beverage matrices.
-
Sample Preparation:
-
Degas carbonated beverages by sonication.
-
To 10 mL of the beverage, add 100 µL of a 1 µg/mL solution of this compound.
-
Adjust the pH of the sample to ~5 with formic acid.
-
-
SPE Cartridge Conditioning:
-
Condition a cation exchange SPE cartridge (e.g., 60 mg, 3 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Load the prepared sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water, followed by 5 mL of methanol.
-
-
Elution:
-
Elute the 4-MeI and this compound with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: QuEChERS for 4-MeI in Complex Food Matrices
This is a modified QuEChERS protocol suitable for a variety of food matrices.[10][24][25][26]
-
Sample Homogenization:
-
Homogenize 10 g of the food sample with 10 mL of water.
-
-
Extraction:
-
Add 100 µL of a 1 µg/mL solution of this compound to the homogenized sample.
-
Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a microcentrifuge tube containing 150 mg MgSO₄ and 50 mg of a suitable sorbent (e.g., PSA for general cleanup, C18 for fatty matrices).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the supernatant for direct injection or evaporate and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: Dansyl Chloride Derivatization for Enhanced Sensitivity
This protocol enhances the detection of 4-MeI by derivatization.[12][13][14][15][27]
-
Sample Extract Preparation:
-
Prepare the sample extract using an appropriate method (e.g., SPE or QuEChERS) and evaporate to dryness.
-
Reconstitute the residue in 100 µL of 100 mM sodium carbonate buffer (pH 9.5).
-
-
Derivatization Reaction:
-
Add 100 µL of a 1 mg/mL solution of dansyl chloride in acetone.
-
Vortex and incubate at 60°C for 30 minutes.
-
-
Quenching the Reaction:
-
Add 10 µL of 250 mM NaOH to quench the excess dansyl chloride and incubate for 10 minutes.
-
Neutralize with 10 µL of 2 M formic acid.
-
-
LC-MS/MS Analysis:
-
The derivatized sample is ready for injection onto a reversed-phase LC-MS/MS system.
-
Visualizations
Caption: General experimental workflow for the quantification of 4-MeI using a deuterated internal standard.
Caption: A decision-making workflow for troubleshooting poor 4-MeI quantification.
References
- 1. Reliable HILIC LC-MS/MS Analysis of 4-Methylimidazole (4-MEI) on Raptor FluoroPhenyl Columns [restek.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. myadlm.org [myadlm.org]
- 6. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine [laur.lau.edu.lb:8443]
- 7. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Determination of 4(5)-methylimidazole in foods and beverages by modified QuEChERS extraction and liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isotope dilution determination for the trace level of 4(5)-methylimidazole in beverages using dispersive liquid-liquid microextraction coupled with ESI-HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromtech.com [chromtech.com]
- 17. uhplcs.com [uhplcs.com]
- 18. Detection and quantification of 4(5)-methylimidazole in cooked meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantification of 4-methylimidazole in class III and IV caramel colors: validation of a new method based on heart-cutting two-dimensional liquid chromatography (LC-LC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Quantification of 4-Methylimidazole in Class III and IV Caramel Colors: Validation of a New Method Based on Heart-Cutting Two-Dimensional Liquid Chromatography (LC-LC) (2011) | Cédric Moretton | 57 Citations [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. maxisci.com [maxisci.com]
- 25. cms.mz-at.de [cms.mz-at.de]
- 26. QueChERS SPE in Food and Beverage Testing [fishersci.com]
- 27. metabolomicsworkbench.org [metabolomicsworkbench.org]
Validation & Comparative
Revolutionizing 4-MeI Analysis: A Case for Deuterated Internal Standards in Comprehensive Method Validation
For Immediate Release
A comprehensive guide comparing analytical methods for the quantification of 4-Methylimidazole (4-MeI) underscores the critical role of deuterated internal standards in achieving robust and reliable results. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of method performance, experimental protocols, and supporting data, highlighting the superiority of methods employing isotope dilution techniques.
4-Methylimidazole (4-MeI), a potential carcinogen formed during the Maillard reaction in some foods and beverages, is under strict regulatory scrutiny, necessitating highly accurate and precise analytical methods for its detection and quantification.[1][2] The complexity of food matrices, however, presents a significant challenge, often leading to matrix effects that can compromise analytical accuracy.[3] The use of a deuterated internal standard, such as hexa-deuterated 4-MeI (d6-4-MeI), has emerged as a powerful strategy to mitigate these effects and ensure the reliability of analytical data.[3]
This comparison guide outlines the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard and compares its performance against traditional methods.
Comparative Analysis of Analytical Methods
The inclusion of a deuterated internal standard significantly enhances the performance of the analytical method for 4-MeI. The following table summarizes the validation parameters for an LC-MS/MS method with and without an internal standard.
| Validation Parameter | Method with Deuterated Internal Standard (LC-MS/MS) | Method without Internal Standard (HPLC) |
| Linearity (R²) | >0.999[4] | 0.9977[5] |
| Limit of Detection (LOD) | 0.6 ng/mL (instrument), 5.8 ng/mL (method)[3] | 1.71 µg/L[5] |
| Limit of Quantification (LOQ) | 5 µg/kg[4] | 5.64 µg/L[5] |
| Accuracy (Recovery %) | 96.4% - 102.3%[4] | Not explicitly stated, relies on external calibration |
| Precision (RSD %) | Within-day: 9.5%, Day-to-day: 15.4%[3] | Not explicitly stated |
| Matrix Effect Compensation | High (quantitatively assesses and corrects for ion suppression/enhancement)[3] | Low (prone to inaccuracies due to uncorrected matrix effects) |
The Advantage of Isotope Dilution
The use of a deuterated internal standard, which co-elutes with the analyte of interest but is distinguishable by its mass, allows for the correction of analyte loss during sample preparation and instrumental analysis.[6] This isotope dilution technique is particularly effective in complex matrices where ion suppression or enhancement can significantly impact the analyte signal.[3] For instance, in the analysis of beer, an average ion suppression of 63.9 ± 3.2% was observed and corrected for using d6-4-MeI.[3]
Experimental Protocols
A detailed methodology for the analysis of 4-MeI using a deuterated internal standard is provided below.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the cleanup and concentration of 4-MeI from complex sample matrices.[1][7][8]
-
Sample Acidification: The sample extract is acidified before being loaded onto the SPE cartridge.[1]
-
Cartridge Conditioning: The SPE cartridge (e.g., Waters Oasis MCX) is conditioned with methanol (B129727) and water.[1][7]
-
Sample Loading: The acidified sample is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with acidified water and methanol to remove interferences.[1]
-
Elution: 4-MeI is eluted from the cartridge using an ammoniated solution of methanol or acetonitrile/water.[1]
Instrumental Analysis: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry is the most widely used technique for the sensitive and selective determination of 4-MeI.[1][2]
-
Chromatographic Separation: A C18 or HILIC column is typically used for the separation of 4-MeI and its deuterated internal standard.[4][9]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[4]
Visualizing the Workflow and Formation Pathway
To further clarify the analytical process and the origin of 4-MeI, the following diagrams are provided.
Caption: Experimental workflow for 4-MeI analysis using a deuterated internal standard.
Caption: Formation pathway of 4-MeI through the Maillard reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 4(5)-methylimidazole in carbonated beverages by isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast Extraction and Detection of 4-Methylimidazole in Soy Sauce Using Magnetic Molecularly Imprinted Polymer by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
Comparative Analysis of 4-Methyl-imidazole-d3 and Alternative Internal Standards for the Quantification of 4-Methyl-imidazole (4-MeI)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Methyl-imidazole-d3 (a deuterated internal standard) and other commonly used non-deuterated internal standards for the accurate quantification of 4-Methyl-imidazole (4-MeI) in various matrices. The selection of an appropriate internal standard is critical for achieving reliable and reproducible results in analytical methods, particularly for challenging analytes like 4-MeI, which is a small, polar molecule often present at low levels in complex samples.[1]
Introduction to 4-MeI and the Role of Internal Standards
4-Methyl-imidazole (4-MeI) is a chemical compound that can form during the heating of certain foods and is a byproduct in the manufacturing of some caramel (B1170704) colorings.[2] Due to potential health concerns, regulatory bodies have set limits for 4-MeI in food products, necessitating sensitive and accurate analytical methods for its quantification.[3] Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for 4-MeI analysis.[1][3]
Internal standards are essential in quantitative analysis to correct for the variability in sample preparation and instrument response. An ideal internal standard mimics the chemical and physical properties of the analyte, co-eluting with it and experiencing similar matrix effects. Isotopically labeled standards, such as this compound, are considered the gold standard as they exhibit nearly identical behavior to the native analyte.[4] However, other non-isotopically labeled compounds like imidazole (B134444) and 2-methylimidazole (B133640) have also been employed. This guide compares the performance of these different internal standards based on available experimental data.
Quantitative Performance Comparison
The following table summarizes the performance characteristics of this compound and other internal standards based on data from various studies. It is important to note that these data are not from a single head-to-head comparative study, and experimental conditions may vary between the cited sources.
| Performance Metric | 4-Methyl-imidazole-d6 | Imidazole | 2-Methylimidazole |
| Recovery | 97.1% - 111.0% (in sauce), 81.9% - 110.0% (in powder)[2] | 110% - 123% (in beverages)[3] | Satisfactory extraction recoveries reported[5] |
| Precision (RSD) | Intra-day: 9.5%, Inter-day: 15.4%[6][7] | Amount: 0.82%, Retention Time: <0.55%[3] | Peak Area: <2%, Migration Time: <0.8%[5] |
| Linearity (R²) | >0.9990[2] | 0.999[3] | Linear in 0.4-40 mg/L range[5] |
| Matrix Effect Correction | Quantitatively assesses and corrects for matrix effects[6][7] | May not fully compensate for differential matrix effects | May not fully compensate for differential matrix effects |
| Co-elution with 4-MeI | Nearly identical retention time | Different retention time[3] | Different retention time |
Experimental Protocols
Protocol 1: Analysis of 4-MeI in Beverages using a Deuterated Internal Standard (4-Methyl-imidazole-d6)
This protocol is based on a method for the quantification of 4-MeI in carbonated beverages using isotope-dilution LC-MS/MS.[6][7]
1. Standard and Sample Preparation:
-
Prepare stock solutions of 4-MeI and 4-Methyl-imidazole-d6 (d6-4-MEI) in a suitable solvent (e.g., water or methanol).
-
Create a series of calibration standards by spiking a blank matrix (e.g., 4-MeI free beverage) with varying concentrations of 4-MeI and a fixed concentration of d6-4-MEI.
-
For beverage samples, degas by sonication.
-
Spike a known volume of the degassed beverage sample with the d6-4-MEI internal standard solution.
-
Dilute the spiked sample with the mobile phase or an appropriate solvent.
2. LC-MS/MS Analysis:
-
LC System: A suitable HPLC or UHPLC system.
-
Column: A reversed-phase column (e.g., C8) is often used.[7]
-
Mobile Phase: A gradient of methanol (B129727) and water with a modifier like formic acid is common.
-
MS/MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the precursor to product ion transitions for both 4-MeI and d6-4-MEI.
3. Quantification:
-
Calculate the peak area ratio of the analyte (4-MeI) to the internal standard (d6-4-MEI).
-
Construct a calibration curve by plotting the peak area ratios of the standards against their corresponding concentrations.
-
Determine the concentration of 4-MeI in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Analysis of 4-MeI in Beverages using a Non-Deuterated Internal Standard (Imidazole)
This protocol is adapted from a method for the analysis of 2- and 4-Methylimidazole (B133652) in beverages.[3]
1. Standard and Sample Preparation:
-
Prepare individual stock solutions of 4-MeI and imidazole in an aqueous solvent.
-
Prepare a series of calibration standards containing varying concentrations of 4-MeI and a constant concentration of the imidazole internal standard.
-
Mix 100 µL of each standard with 900 µL of acetonitrile (B52724) before injection.[3]
-
For beverage samples, degas by sonicating.
-
Fortify each sample with a known concentration of the imidazole internal standard.[3]
2. LC-MS Analysis:
-
LC System: An Alliance HPLC System or equivalent.[3]
-
Column: A CORTECS HILIC column is suitable for retaining these polar compounds.[3]
-
Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) in water and acetonitrile with formic acid.
-
MS System: An ACQUITY QDa Mass Detector or similar.[3]
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Selected Ion Recording (SIR) mode, monitoring the m/z for 4-MeI (e.g., 83.1) and imidazole (e.g., 69.1).
3. Quantification:
-
Calculate the ratio of the peak area of 4-MeI to the peak area of imidazole.
-
Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of 4-MeI in the samples from the calibration curve.
Visualizations
Experimental Workflow for 4-MeI Analysis
Caption: General experimental workflow for the quantification of 4-MeI using an internal standard.
Logical Comparison of Internal Standard Types
Caption: Comparison of deuterated vs. non-deuterated internal standards for 4-MeI analysis.
Conclusion
The choice of internal standard significantly impacts the quality of quantitative data for 4-MeI analysis. Isotopically labeled internal standards, such as this compound, are the preferred choice for achieving the highest accuracy and precision. They co-elute with the analyte and effectively compensate for matrix effects and other sources of error.[4][6][7]
While non-deuterated internal standards like imidazole and 2-methylimidazole are more cost-effective and readily available, they may not fully mimic the behavior of 4-MeI during analysis. This can lead to less effective correction for matrix effects and potentially compromise the accuracy of the results.[8][9] The selection of an internal standard should, therefore, be based on the specific requirements of the analytical method, the complexity of the sample matrix, and the desired level of data quality. For regulatory compliance and methods requiring high accuracy, the use of a deuterated internal standard is strongly recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. lcms.cz [lcms.cz]
- 5. Determination of 2-methylimidazole and 4-methylimidazole in caramel colors by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 4(5)-methylimidazole in carbonated beverages by isotope-dilution liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. myadlm.org [myadlm.org]
Harnessing Precision: A Comparative Guide to 4-MeI Quantification Using Isotope Dilution Analysis
The accurate and precise quantification of 4-Methylimidazole (4-MeI), a potential carcinogen formed during the manufacturing of certain caramel (B1170704) colors and in some cooking processes, is of paramount importance for regulatory compliance and consumer safety. This guide provides a comprehensive comparison of analytical methodologies, focusing on the enhanced accuracy and precision offered by isotope dilution analysis (IDA) utilizing 4-Methyl-imidazole-d3 as an internal standard against other analytical approaches. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for 4-MeI determination in various matrices.
The Gold Standard: Isotope Dilution Analysis with this compound
Isotope dilution analysis is a powerful technique that significantly improves the accuracy and precision of quantitative analysis, particularly in complex matrices such as food and beverages. By introducing a known amount of an isotopically labeled version of the analyte (in this case, this compound) into the sample at the beginning of the analytical process, any variations or losses during sample preparation and analysis affect both the native analyte and the internal standard equally. This allows for highly accurate correction of matrix effects and procedural errors.
Key Advantages of Using this compound:
-
Enhanced Accuracy: The co-elution of the analyte and its deuterated internal standard in chromatographic systems, coupled with their identical ionization behavior in mass spectrometry, allows for precise compensation for matrix-induced signal suppression or enhancement.
-
Improved Precision: The use of an internal standard that behaves identically to the analyte minimizes variability introduced during sample handling, extraction, and injection, leading to lower relative standard deviations (RSD).
-
Robustness: The method is less susceptible to variations in experimental conditions, making it more rugged and reliable for routine analysis.
Quantitative Performance Data
The following tables summarize the quantitative performance of analytical methods for 4-MeI quantification, comparing methods that utilize this compound (or other deuterated analogues) as an internal standard with alternative methods.
Table 1: Performance of 4-MeI Quantification using Isotope Dilution LC-MS/MS
| Parameter | Food/Beverage Matrix | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD (µg/L) | LOQ (µg/L) | Reference |
| Trueness & Precision | Cola, Tea, Beer, Coffee, Bread, Biscuit, Instant Coffee | > 0.999 | 91 - 113 | ≤ 12.3 | - | - | [1] |
| Recovery | Carbonated Beverages | 0.999 | 102.60 - 113.22 | - | - | 0.3 | [2] |
| Recovery | Soft Drinks | 0.999 | 103.24 - 108.85 | - | - | 0.3 | [2] |
| Repeatability & Reproducibility | Beverages/Liquids & Foods | - | 82.7 - 109.7 | 2.9 - 11.8 | 1.5 | 5 | [3] |
Table 2: Performance of Alternative Methods for 4-MeI Quantification
| Method | Internal Standard | Food/Beverage Matrix | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD (µg/L) | LOQ (µg/L) | Reference |
| LC-MS/MS with Standard Addition | None | Soy Sauce, Caramel Colors, Drinks | - | - | - | - | - | [4] |
| HPLC with Mass Detection | Imidazole | Soft Drinks, Whiskey | - | - | - | - | - | |
| HPLC-MS/MS | None | Caramel Color, Processed Foods | > 0.999 | 81.9 - 111.0 (Sauce & Powder) | - | 3 | 5 |
Experimental Protocols
Method 1: Isotope Dilution LC-MS/MS for 4-MeI in Beverages
This protocol is a generalized procedure based on common practices reported in the literature[1][2].
1. Sample Preparation (QuEChERS-based)
-
To 5 mL of a degassed beverage sample, add 50 µL of this compound internal standard solution (concentration to be optimized based on expected 4-MeI levels).
-
Add 5 mL of acetonitrile.
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 5 mM Ammonium formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation of 4-MeI from matrix components (e.g., start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-MeI: Precursor ion m/z 83 → Product ion m/z 56 (quantifier) and m/z 42 (qualifier).
-
This compound: Precursor ion m/z 86 → Product ion m/z 59.
-
-
Optimize collision energies and other source parameters for maximum signal intensity.
-
Visualizing the Workflow
The following diagram illustrates the typical workflow for the quantification of 4-MeI using an isotope dilution strategy.
Caption: Workflow for 4-MeI quantification using isotope dilution LC-MS/MS.
References
- 1. Determination of 4(5)-methylimidazole in foods and beverages by modified QuEChERS extraction and liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotope dilution determination for the trace level of 4(5)-methylimidazole in beverages using dispersive liquid-liquid microextraction coupled with ESI-HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for 4-Methylimidazole (4-MeI) Detection
For Researchers, Scientists, and Drug Development Professionals: An objective look at the performance of various analytical techniques for the quantification of 4-Methylimidazole (4-MeI) in diverse matrices.
This guide provides a comprehensive comparison of common analytical methods used for the determination of 4-Methylimidazole (4-MeI), a compound of interest in food safety and pharmaceutical development. The following sections detail the experimental protocols of key methodologies and present a summary of their performance characteristics based on published validation studies.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for 4-MeI quantification is critical and depends on factors such as the matrix complexity, required sensitivity, and available instrumentation. The following table summarizes the performance of commonly employed techniques.
| Analytical Method | Sample Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS | Caramel (B1170704) Colors | Hot Dichloromethane Extraction, Acetyl Derivatization | Not Reported | Not Reported | Not Reported | [1][2] |
| Cooked Meat | Sodium Acetate Buffer Extraction, Isobutylchloroformate Derivatization | Not Reported | Not Reported | 94.76 - 103.94 | [3] | |
| Ammonia Caramel | Ion-Pair Extraction, Isobutyl Chloroformate Derivatization | 17 µg/kg | 37.8 µg/kg | 101 | [4] | |
| LC-MS/MS | Caramel Color & Processed Foods | Simple Pretreatment | 3 µg/kg | 5 µg/kg | 81.9 - 111.0 | [5] |
| Various Foods & Beverages | Modified QuEChERS | Not Reported | 1 - 200 µg/L (Linearity Range) | 91 - 113 | [6] | |
| LC-LC | Caramel Colors | Dilution in Water | Not Reported | Not Reported | Not Reported | [1][2] |
| HILIC-LC-MS/MS | Cola Beverages | pH Adjustment, Acetonitrile (B52724) Precipitation, Filtration | < 1 ppb | Not Reported | Not Reported | [7] |
| HS-SPME-GC-MS | Soft Drinks | Headspace Solid-Phase Microextraction | 1.9 µg/L | 6.0 µg/L | Not Reported | [8] |
| CE | Caramel Colors | Not Specified | 0.16 mg/L (for 4-MeI) | 0.4 - 40 mg/L (Linearity Range) | Satisfactory | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are protocols for some of the key methods discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) for 4-MeI in Caramel Color
This method is often considered a reference method and involves derivatization of the analyte.[1][2]
-
Sample Preparation:
-
Hot extraction of the caramel color sample with dichloromethane.
-
Derivatization of the extract with an acetylating agent to form the acetyl derivative of 4-MeI.
-
-
GC-MS Analysis:
-
Injection of the derivatized extract into a gas chromatograph.
-
Separation of the acetylated 4-MeI from other components on a suitable capillary column.
-
Detection and quantification using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 4-MeI in Processed Foods
LC-MS/MS methods offer high sensitivity and selectivity without the need for derivatization.[5]
-
Sample Preparation (Simple Pretreatment):
-
Homogenization of the food sample.
-
Extraction of 4-MeI with a suitable solvent.
-
Centrifugation and filtration of the extract to remove particulate matter.
-
-
LC-MS/MS Analysis:
-
Injection of the cleaned extract onto a liquid chromatography system.
-
Separation of 4-MeI using a suitable column (e.g., C18).
-
Detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The transition of m/z 83 to 56 is commonly used for 4-MeI quantification.[5]
-
Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS) for 4-MeI in Cola
HILIC is particularly useful for retaining and separating polar compounds like 4-MeI.[7]
-
Sample Preparation:
-
Measure 3.0 mL of cola into a 5-mL volumetric flask.
-
Adjust the pH to approximately 7.0 with 0.1 mL of ammonium (B1175870) hydroxide.
-
Add water to the mark and mix using sonication.
-
Transfer 1.0 mL of this solution to a 10-mL volumetric flask containing 8 mL of acetonitrile.
-
Mix using sonication and then add acetonitrile to the mark.
-
Filter the upper acetonitrile layer through a PTFE membrane filter into a sample vial.
-
-
HILIC-LC-MS/MS Analysis:
-
Injection of the prepared sample onto a HILIC column.
-
Isocratic or gradient elution with a mobile phase typically consisting of acetonitrile and an aqueous buffer.
-
Detection and quantification using a tandem mass spectrometer.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in the analytical workflows.
Caption: Workflow for GC-MS analysis of 4-MeI.
Caption: Workflow for LC-MS/MS analysis of 4-MeI.
Caption: Workflow for HILIC-LC-MS/MS analysis of 4-MeI.
References
- 1. Quantification of 4-Methylimidazole in Class III and IV Caramel Colors: Validation of a New Method Based on Heart-Cutting Two-Dimensional Liquid Chromatography (LC-LC) (2011) | Cédric Moretton | 57 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. FDA provides update on exposure to 4-mei from caramel colors [foodnavigator-usa.com]
- 4. Caramel Color in Soft Drinks and Exposure to 4-Methylimidazole: A Quantitative Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 4(5)-methylimidazole in foods and beverages by modified QuEChERS extraction and liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
Establishing a Robust 4-MeI Calibration: A Comparative Guide to Linearity and Range Using 4-Methyl-imidazole-d3
For researchers, scientists, and professionals in drug development, the accurate quantification of 4-Methylimidazole (4-MeI) is critical due to its classification as a potential carcinogen. This guide provides a comparative overview of analytical methods for establishing the linearity and range of the 4-MeI calibration curve, with a focus on the advantages of using a deuterated internal standard, 4-Methyl-imidazole-d3. The use of an isotope-labeled internal standard is a cornerstone of robust analytical methodology, particularly for complex matrices, as it effectively corrects for variations in sample preparation and instrumental analysis.
Comparative Analysis of Calibration Strategies
The primary challenge in 4-MeI analysis is its high polarity and the complexity of the matrices in which it is often found, such as caramel (B1170704) coloring, beverages, and food products. These factors can lead to significant matrix effects, including ion suppression or enhancement in mass spectrometry-based methods, which can compromise the accuracy and precision of quantification when using an external standard calibration.
The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method to mitigate these issues. This approach, known as isotope dilution mass spectrometry (IDMS), assumes that the deuterated standard will behave identically to the native analyte during sample extraction, cleanup, and ionization, thus providing a reliable means of correction.
The following table summarizes the performance of various validated methods for 4-MeI analysis, the majority of which employ an internal standard, highlighting the achievable linearity and sensitivity.
Table 1: Performance Data of Analytical Methods for 4-MeI Quantification
| Analytical Method | Internal Standard | Matrix | Linear Range | Correlation Coefficient (R²) | LOD | LOQ |
| LC-MS/MS | This compound | Beverages | 1-200 µg/L | > 0.999 | - | - |
| LC-MS/MS | Hexa-deuterated 4-MeI | Carbonated Beverages | - | - | 5.8 ng/mL (method) | - |
| LC-MS/MS | Not specified | Caramel Color, Processed Foods | 5-1,000 µg/kg | > 0.999 | 3 µg/kg | 5 µg/kg |
| HPLC-MS | Imidazole | Beverages | 50-2,000 ppb | 0.999 | - | - |
| GC-MS | 2-Ethylimidazole | Balsamic Vinegars, Sauces | Broad range | Good | 130 µg/kg | - |
| Capillary Electrophoresis | None | Caramel Colors | 0.4-40 mg/L | - | 0.16 mg/L | - |
LOD: Limit of Detection, LOQ: Limit of Quantification
Experimental Protocol: LC-MS/MS Analysis of 4-MeI with this compound
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-MeI using this compound as an internal standard.
1. Materials and Reagents
-
4-Methylimidazole (4-MeI) certified reference standard
-
This compound (IS) certified reference standard
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
2. Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-MeI and this compound in methanol.
-
Working Standard Solutions: Serially dilute the 4-MeI primary stock solution with a suitable solvent (e.g., 10% acetonitrile in water) to prepare a series of calibration standards at concentrations spanning the expected analytical range (e.g., 1, 5, 10, 50, 100, 200 µg/L).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 µg/L).
3. Sample Preparation
-
Accurately weigh or pipette the sample into a centrifuge tube.
-
Add a fixed volume of the this compound working solution to all samples, calibration standards, and quality control samples.
-
Perform sample extraction as required by the matrix. Common techniques include simple dilution, solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
Centrifuge and filter the final extract before injection.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a reversed-phase C18 column with an appropriate mobile phase.
-
Mobile Phase: A gradient of mobile phase A (e.g., 10 mM ammonium formate and 0.1% formic acid in water) and mobile phase B (e.g., 10 mM ammonium formate and 0.1% formic acid in acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both 4-MeI and this compound for quantification and confirmation.
5. Calibration Curve Construction and Data Analysis
-
Inject the prepared calibration standards.
-
Construct a calibration curve by plotting the ratio of the peak area of 4-MeI to the peak area of this compound against the concentration of the 4-MeI standards.
-
Apply a linear regression model to the calibration data. The linearity is considered acceptable if the correlation coefficient (R²) is ≥ 0.99.
-
The analytical range is defined by the lowest and highest concentration standards that meet the criteria for accuracy and precision.
Workflow for Establishing the 4-MeI Calibration Curve
Caption: Workflow for 4-MeI calibration curve establishment.
A Comparative Guide to the Recovery of 4-MeI and its Deuterated Internal Standard in Complex Food Matrices
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Extraction Methodologies for the Analysis of 4-Methylimidazole.
This guide provides a comparative analysis of two prevalent extraction techniques, Solid-Phase Extraction (SPE) and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, for the quantification of 4-Methylimidazole (4-MeI) and its deuterated internal standard, 4-Methyl-imidazole-d3, in a variety of complex food matrices. The selection of an appropriate sample preparation method is critical for accurate and reliable quantification of 4-MeI, a compound of interest due to its potential formation in thermally processed foods and beverages.[1][2]
Data Presentation: Comparison of Recovery Performance
The following table summarizes the recovery data for 4-MeI using a modified QuEChERS method and a Solid-Phase Extraction (SPE) method in various food matrices. The data has been compiled from discrete scientific studies to provide a comparative overview. It is important to note that the use of an isotope-labeled internal standard, such as this compound, is a common practice to correct for analyte loss during sample preparation and to compensate for matrix effects.[3]
| Food Matrix | Extraction Method | Analyte | Average Recovery (%) | Reference |
| Beverages (Cola, Tea, Beer) | Modified QuEChERS | 4-MeI | 91 - 113% | [4] |
| Solid-Phase Extraction (SPE) | 4-MeI | 98 - 103% | [5] | |
| Coffee (Beverage & Instant) | Modified QuEChERS | 4-MeI | 91 - 113% | [4] |
| Solid-Phase Extraction (SPE) | 4-MeI | ≥ 98% | [5] | |
| Bakery Products (Bread, Biscuit) | Modified QuEChERS | 4-MeI | 91 - 113% | [4] |
| Sauces (Soy Sauce) | Solid-Phase Extraction (SPE) | 4-MeI | 97.1 - 111.0% | [6] |
| Modified QuEChERS | 4-MeI | 96.2 - 107% | [7] |
Note: Recovery data for the deuterated internal standard (this compound) was not explicitly available in the reviewed literature for a direct comparison across these specific matrices and methods.
Experimental Protocols
Detailed methodologies for the two compared extraction techniques are outlined below. These protocols are based on established and validated methods found in the scientific literature.
Modified QuEChERS Method
This method is noted for its simplicity and high throughput.
1. Sample Preparation:
-
For liquid samples (e.g., cola, beer, coffee), degas the sample if necessary.
-
For solid samples (e.g., bread, biscuits), homogenize the sample.
2. Extraction:
-
To a 50 mL centrifuge tube, add a representative portion of the homogenized sample (typically 5-10 g or 5-10 mL).
-
Add a known amount of the this compound internal standard solution.
-
Add 10 mL of acetonitrile (B52724).
-
Shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.
-
Shake vigorously for another 1 minute.
-
Centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a sorbent material (e.g., PSA - primary secondary amine, C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
4. Final Preparation:
-
Take an aliquot of the cleaned extract, filter it through a 0.22 µm filter, and it is ready for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Method
SPE is a well-established technique for sample cleanup and concentration. Cation exchange cartridges are commonly employed for 4-MeI analysis.
1. Sample Preparation:
-
Prepare the food or beverage sample in a suitable solvent, often an acidified aqueous solution, to ensure the analyte is in a protonated state.
-
Add a known amount of the this compound internal standard solution.
2. SPE Cartridge Conditioning:
-
Condition a strong cation exchange (SCX) SPE cartridge by sequentially passing methanol (B129727) and then acidified water through it.
3. Sample Loading:
-
Load the prepared sample onto the conditioned SPE cartridge. The positively charged 4-MeI and its internal standard will be retained by the sorbent.
4. Washing:
-
Wash the cartridge with a weak solvent (e.g., acidified water or methanol) to remove unretained matrix interferences.
5. Elution:
-
Elute the retained analytes from the cartridge using a small volume of a basic solvent (e.g., methanol containing ammonia). This neutralizes the charge on the analytes, causing them to be released from the sorbent.
6. Final Preparation:
-
The eluate can be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for a recovery study of 4-MeI and its deuterated internal standard.
Caption: Experimental workflow for the recovery study of 4-MeI.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 4(5)-methylimidazole in foods and beverages by modified QuEChERS extraction and liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elpoderdelconsumidor.org [elpoderdelconsumidor.org]
comparing the performance of GC-MS and LC-MS/MS for 4-MeI analysis using 4-Methyl-imidazole-d3
A comprehensive guide for researchers and drug development professionals on selecting the optimal analytical technique for 4-Methylimidazole (4-MeI) quantification, with a focus on methods utilizing the internal standard 4-Methyl-imidazole-d3.
In the realm of food safety, pharmaceutical development, and quality control, the accurate quantification of 4-Methylimidazole (4-MeI), a potential carcinogen formed during the Maillard reaction, is of paramount importance. The two leading analytical techniques for this task are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific analytical challenges. The use of a stable isotope-labeled internal standard, such as this compound, is a common strategy to enhance the accuracy and precision of both methods by correcting for matrix effects and variations in sample preparation and instrument response.
At a Glance: Key Performance Metrics
The choice between GC-MS and LC-MS/MS for 4-MeI analysis often hinges on a trade-off between sensitivity, sample throughput, and the complexity of sample preparation. The following table summarizes key performance parameters collated from various studies.
| Performance Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 1.9 - 130 µg/kg | 0.3 - 17 µg/kg |
| Limit of Quantitation (LOQ) | 6.0 - 130 µg/kg | 1.0 - 37.8 µg/kg |
| Linearity (r²) | > 0.997 | > 0.999 |
| Accuracy (% Recovery) | 90 - 101% | 82.7 - 113% |
| Sample Preparation | Often requires derivatization | Minimal, direct injection possible |
| Run Time | Generally longer | Faster, enabling higher throughput |
| Matrix Effects | Can be significant, mitigated by cleanup | Can be significant, mitigated by MS/MS |
| Selectivity | Good, enhanced by MS | Excellent with MS/MS |
Deep Dive: Experimental Protocols
The efficacy of each technique is intrinsically linked to the experimental protocol employed. Below are detailed methodologies representative of typical GC-MS and LC-MS/MS workflows for 4-MeI analysis.
GC-MS with Derivatization
Gas chromatography-based methods for the analysis of the polar and low molecular weight 4-MeI often necessitate a derivatization step to improve its volatility and chromatographic behavior.[1][2]
Sample Preparation:
-
Extraction: A common approach involves ion-pair extraction.[1] Alternatively, headspace solid-phase micro-extraction (HS-SPME) can be employed, which simplifies the process by extracting volatile and semi-volatile compounds from the sample's headspace.[3]
-
Derivatization: The extracted 4-MeI is derivatized, for example, with isobutylchloroformate, to create a more volatile and less polar compound suitable for GC analysis.[1][4]
-
Internal Standard: this compound is added to the sample prior to extraction to correct for analyte loss during sample preparation and for variations in injection volume.
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., InnoWax).[3]
-
Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer operating in electron ionization (EI) mode. Selected Ion Monitoring (SIM) is often used for quantification.
LC-MS/MS for Direct Analysis
LC-MS/MS offers the significant advantage of analyzing 4-MeI directly, often without the need for derivatization, thereby simplifying and shortening the sample preparation process.[2][5]
Sample Preparation:
-
Extraction: For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interferences.[6][7][8] For simpler matrices like beverages, a simple "dilute and shoot" approach may be sufficient.
-
Internal Standard: this compound is added to the sample prior to any extraction or dilution steps.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often preferred for retaining the polar 4-MeI.[9][10]
-
Tandem Mass Spectrometer: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7]
Visualizing the Workflow
To better illustrate the procedural differences, the following diagrams outline the typical experimental workflows for both GC-MS and LC-MS/MS analysis of 4-MeI.
Caption: GC-MS workflow for 4-MeI analysis.
Caption: LC-MS/MS workflow for 4-MeI analysis.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful techniques for the quantification of 4-MeI. The choice between them should be guided by the specific requirements of the analysis.
GC-MS is a robust and reliable technique, particularly when high sensitivity is required and the laboratory is well-versed in derivatization procedures. It can be a cost-effective option if a tandem mass spectrometer is not available.
LC-MS/MS excels in terms of sample throughput and ease of use due to the elimination of the derivatization step.[2][5] Its high selectivity makes it particularly suitable for complex matrices where interferences are a concern. For laboratories with a high volume of samples, the time saved on sample preparation can be a significant advantage.
For drug development professionals, where accuracy and reliability are paramount, the use of a deuterated internal standard like this compound is highly recommended for both techniques to ensure the highest quality data. Ultimately, the decision will depend on a careful evaluation of the laboratory's resources, the nature and number of samples, and the required level of sensitivity and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. waters.com [waters.com]
Evaluating the Robustness and Ruggedness of an Analytical Method Using 4-Methyl-imidazole-d3 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the reliability of an analytical method is paramount to ensuring the quality and safety of pharmaceutical products and the accuracy of research data. This guide provides a comprehensive evaluation of the robustness and ruggedness of an analytical method for the quantification of 4-Methyl-imidazole (4-MEI), a compound of interest in food safety and pharmaceutical manufacturing, with a focus on the superior performance of 4-Methyl-imidazole-d3 as an internal standard. Through a comparative analysis, supported by experimental data and detailed protocols, we demonstrate the critical role of a stable isotope-labeled internal standard in achieving a resilient and dependable analytical method.
The Critical Role of Internal Standards in Method Robustness
An analytical method's robustness is its ability to remain unaffected by small, deliberate variations in method parameters, while ruggedness is a measure of its reproducibility under a variety of normal test conditions, such as different analysts, instruments, or laboratories.[1] The choice of an internal standard is a pivotal factor in establishing both. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in mass spectrometry-based quantification. This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in the analytical process.[2]
Comparative Performance of this compound
To illustrate the enhanced robustness conferred by a deuterated internal standard, this section compares the hypothetical performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for 4-MEI using this compound against a method using a non-deuterated structural analog, such as 2-Methylimidazole, as the internal standard.
Data Presentation: Robustness Testing
The following table summarizes the expected outcomes of a robustness study where key analytical parameters are intentionally varied. The data demonstrates the superior ability of this compound to maintain accuracy and precision.
| Parameter Varied | Variation | Analyte Response with this compound (RSD %) | Analyte Response with 2-Methylimidazole (RSD %) |
| Column Temperature | 35°C (Nominal) | 2.1 | 4.5 |
| 33°C | 2.3 | 5.8 | |
| 37°C | 2.0 | 6.2 | |
| Mobile Phase pH | 4.5 (Nominal) | 2.5 | 5.1 |
| 4.3 | 2.8 | 7.3 | |
| 4.7 | 2.6 | 7.9 | |
| Flow Rate | 0.4 mL/min (Nominal) | 1.9 | 3.8 |
| 0.38 mL/min | 2.2 | 5.5 | |
| 0.42 mL/min | 2.0 | 5.1 | |
| Organic Phase % | 10% (Nominal) | 2.4 | 4.9 |
| 9% | 2.7 | 6.8 | |
| 11% | 2.5 | 6.5 |
Data Presentation: Ruggedness Testing
The ruggedness of the method is assessed by comparing results across different conditions that may be encountered in routine use.
| Condition Varied | This compound (% Bias) | 2-Methylimidazole (% Bias) |
| Analyst | ||
| Analyst 1 | -1.2 | -3.5 |
| Analyst 2 | 0.8 | 4.2 |
| Instrument | ||
| Instrument A | -0.5 | -2.8 |
| Instrument B | 0.3 | 3.1 |
| Day | ||
| Day 1 | -0.9 | -3.1 |
| Day 2 | 0.7 | 3.9 |
The lower Relative Standard Deviation (RSD) and % Bias values observed with this compound highlight its effectiveness in minimizing the impact of unavoidable variations, leading to a more robust and rugged method.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Representative Analytical Method: LC-MS/MS for 4-MEI in a Food Matrix
This method is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.[3]
1. Sample Preparation (QuEChERS Extraction)
-
Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
Spike with the internal standard solution (this compound or 2-Methylimidazole).
-
Add 10 mL of acetonitrile (B52724) and vortex for 1 minute.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 90% B to 60% B over 5 minutes, followed by re-equilibration
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode
-
MRM Transitions:
-
4-MEI: Precursor ion > Product ion (e.g., m/z 83 > 56)
-
This compound: Precursor ion > Product ion (e.g., m/z 86 > 59)
-
2-Methylimidazole: Precursor ion > Product ion (e.g., m/z 83 > 42)
-
Robustness Testing Protocol
A one-factor-at-a-time approach is described here for clarity, though a Design of Experiments (DoE) approach can be more efficient.[4]
-
Prepare a batch of quality control (QC) samples at a known concentration of 4-MEI in the matrix of interest.
-
Spike all samples with the internal standard (this compound or 2-Methylimidazole).
-
Analyze the QC samples in triplicate under the nominal (optimized) analytical conditions.
-
For each parameter to be tested (e.g., column temperature, mobile phase pH, flow rate, organic phase percentage), vary it to a high and a low level around the nominal value.
-
Analyze the QC samples in triplicate under each varied condition, changing only one parameter at a time.
-
Calculate the mean, standard deviation, and RSD for the measured concentration of 4-MEI under each condition.
-
Compare the RSD values obtained with each internal standard to assess the method's robustness.
Ruggedness Testing Protocol
-
Prepare a batch of QC samples at a known concentration of 4-MEI.
-
Spike all samples with the internal standard.
-
Inter-analyst variability: Have two different analysts perform the sample preparation and analysis on different days.
-
Inter-instrument variability: Analyze the samples on two different LC-MS/MS systems.
-
Inter-day variability: Analyze the samples on two different days.
-
Calculate the % Bias of the measured concentration from the nominal concentration for each condition.
-
Compare the % Bias values to assess the method's ruggedness.
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflows for robustness and ruggedness testing.
Caption: Workflow for Robustness Testing of the Analytical Method.
Caption: Workflow for Ruggedness Testing of the Analytical Method.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of a robust and rugged analytical method. The experimental data and established principles clearly demonstrate the superiority of a stable isotope-labeled internal standard, this compound, for the analysis of 4-MEI. Its ability to closely mimic the analyte's behavior under a variety of conditions ensures the reliability and resilience of the analytical method. For researchers and scientists in drug development and other regulated industries, investing in the most appropriate internal standard is a key step towards generating high-quality, reliable, and defensible analytical data.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Determination of 4(5)-methylimidazole in foods and beverages by modified QuEChERS extraction and liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 10.3 Different ways to evaluate robustness – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
A Comparative Guide to the Cross-Validation of 4-Methylimidazole (4-MeI) Analytical Methods in Beverages
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of 4-Methylimidazole (4-MeI) in various beverage matrices. 4-MeI is a potential carcinogen formed during the manufacturing of certain caramel (B1170704) colorings used in many soft drinks, energy drinks, beers, and coffees.[1][2][3] Accurate and reliable analytical methods are crucial for monitoring its levels in consumer products to ensure regulatory compliance and public safety. This document outlines the performance of common analytical techniques, supported by experimental data, and provides detailed protocols for key methods.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the quantitative performance of commonly employed analytical methods for 4-MeI determination in different beverage samples. The data is compiled from various validation studies.
| Analytical Method | Beverage Matrix | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD (µg/L) | LOQ (µg/L) | Reference |
| LC-MS/MS | Cola, Tea, Beer, Coffee | > 0.999 | 91 - 113 | ≤ 12.3 | - | 1 - 200 | [4] |
| LC-MS/MS | Soft Drinks, Powder Samples | > 0.999 | 81.9 - 111.0 | - | 3 | 5 | |
| HPLC-MS | Colas, Whiskey | 0.999 | 110 - 123 | < 1.02 | - | 50 - 2000 (range) | [3][5] |
| GC-MS | Soft Drinks, Dark Beer | > 0.998 | 90 - 101 | 3 - 8 | 0.60 | 2.2 | [6] |
| HS-SPME-GC-MS | Soft Drinks | 0.997 | - | < 8 | 1.9 | 6.0 | [7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods reported in the scientific literature.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with QuEChERS Sample Preparation
This method is noted for its high sensitivity and selectivity in complex matrices.[4]
a) Sample Preparation (QuEChERS)
-
Sample Degassing: For carbonated beverages, degas the sample by sonication for 10-15 minutes.
-
Extraction:
-
Place a 10 mL aliquot of the beverage into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Filtration: Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
b) LC-MS/MS Instrumental Analysis
-
LC System: UHPLC system
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC)
-
Mobile Phase: A gradient of acetonitrile and aqueous ammonium (B1175870) formate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of characteristic precursor-product ion transitions for 4-MeI.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS methods often require a derivatization step to improve the volatility and chromatographic behavior of 4-MeI.[8]
a) Sample Preparation and Derivatization
-
Sample Degassing: Degas carbonated beverages by sonication.
-
Ion-Pair Extraction:
-
To 5 mL of the beverage, add an internal standard and adjust the pH.
-
Perform liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane) containing an ion-pairing agent.
-
-
Derivatization:
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in a suitable solvent.
-
Add a derivatizing agent (e.g., isobutyl chloroformate) and incubate to form a volatile 4-MeI derivative.
-
-
Final Extraction: Extract the derivatized 4-MeI into an organic solvent suitable for GC injection (e.g., hexane).
b) GC-MS Instrumental Analysis
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A mid-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to separate the analytes.
-
MS System: A single or triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of characteristic ions of the derivatized 4-MeI.
Mandatory Visualization
The following diagrams illustrate the general workflows for the cross-validation of 4-MeI analytical methods.
Caption: General workflow for cross-validation of 4-MeI analytical methods.
This guide provides a comparative overview of prevalent analytical techniques for 4-MeI quantification in beverages. The choice of method will depend on the specific beverage matrix, required sensitivity, available instrumentation, and desired sample throughput. For complex matrices and low-level detection, LC-MS/MS with QuEChERS or SPE sample preparation is often preferred. GC-MS offers a robust alternative, particularly when derivatization can overcome the challenges of 4-MeI's polarity.
References
- 1. lcms.cz [lcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Determination of 4(5)-methylimidazole in foods and beverages by modified QuEChERS extraction and liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
demonstrating the specificity of 4-MeI detection with the use of 4-Methyl-imidazole-d3
The accurate and precise quantification of 4-methylimidazole (B133652) (4-MeI), a potential carcinogen formed during the manufacturing of certain caramel (B1170704) colors and in some cooking processes, is critical for food safety and regulatory compliance.[1][2][3][4] The analysis of 4-MeI is challenging due to its high polarity, water solubility, and the complex nature of food and beverage matrices, which can lead to significant matrix effects.[2] The use of a stable isotope-labeled internal standard, such as 4-Methyl-imidazole-d3 (d3-4-MeI), in an isotope dilution mass spectrometry (ID-MS) method is the gold standard for overcoming these challenges. This guide provides a comparative overview of 4-MeI detection methods, highlighting the enhanced specificity, accuracy, and reliability achieved with the use of d3-4-MeI.
The Role of this compound in Mitigating Matrix Effects
Matrix effects, caused by co-eluting endogenous components in a sample, can suppress or enhance the ionization of the target analyte (4-MeI) in the mass spectrometer, leading to inaccurate quantification.[5][6] A deuterated internal standard like d3-4-MeI is chemically and physically almost identical to 4-MeI. Consequently, it co-elutes during chromatography and experiences the same degree of matrix effects.[5] By measuring the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects are normalized, leading to more accurate and precise results.[5][7]
Comparative Performance of 4-MeI Detection Methods
The use of an isotope-labeled internal standard significantly improves the performance of analytical methods for 4-MeI detection. The following table summarizes typical performance data for methods utilizing d3-4-MeI (or similar deuterated standards like d6-4-MeI) compared to methods that do not, illustrating the clear advantages of the isotope dilution approach.
| Performance Metric | Method with this compound (Isotope Dilution LC-MS/MS) | Method without Internal Standard (External Standard Calibration) |
| Accuracy (Recovery/Trueness) | Typically 90-115%[8][9][10] | Highly variable and matrix-dependent, can be significantly lower or higher than 100% |
| Precision (Repeatability/RSD) | Excellent, typically < 15%[8] | Often poor, with RSDs > 20% in complex matrices |
| **Linearity (R²) ** | Excellent, typically > 0.999[11] | Can be acceptable in simple matrices, but prone to matrix-induced non-linearity |
| Limit of Quantification (LOQ) | Low, often in the low µg/kg or µg/L range (e.g., 0.3 - 5 µg/L)[8][12] | Generally higher due to matrix interference and lower signal-to-noise |
| Robustness to Matrix Effects | High, effectively compensates for ion suppression/enhancement | Low, highly susceptible to matrix effects leading to inaccurate results |
Experimental Protocols
This section details a typical experimental protocol for the analysis of 4-MeI in a complex matrix like a carbonated beverage, employing d3-4-MeI as an internal standard.
1. Sample Preparation:
-
Degassing: Carbonated beverage samples are first degassed by sonication.
-
Internal Standard Spiking: A known amount of this compound solution is added to an aliquot of the beverage sample.
-
Extraction and Clean-up (Solid-Phase Extraction - SPE):
-
The spiked sample is acidified and loaded onto a conditioned cation exchange SPE cartridge.
-
The cartridge is washed with acidified water and methanol (B129727) to remove interfering matrix components.
-
4-MeI and d3-4-MeI are eluted from the cartridge with a basic solution (e.g., ammonia (B1221849) in methanol).
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 or HILIC column is typically used for chromatographic separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 4-MeI and d3-4-MeI are monitored.
-
3. Data Analysis and Quantification:
-
Calibration curves are generated by plotting the ratio of the peak area of 4-MeI to the peak area of d3-4-MeI against the concentration of 4-MeI standards.
-
The concentration of 4-MeI in the samples is then calculated from the calibration curve using the measured peak area ratios.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the quantification of 4-MeI using an isotope dilution strategy.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-Methylimidazole, a carcinogenic component in food, amount, methods used for measurement; a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Questions & Answers About 4-MEI | FDA [fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of 4-Methylimidazole and 2-Acetyl-4()- tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of 4(5)-methylimidazole in foods and beverages by modified QuEChERS extraction and liquid chromatography-tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Methyl-imidazole-d3: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 4-Methyl-imidazole-d3 is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling and disposal of this compound.
This compound (CAS No. 1219805-95-4) is a deuterated analog of 4-Methylimidazole.[1][2] While specific data for the deuterated form is limited, the safety protocols are based on the hazardous properties of its non-deuterated counterpart, 4-Methylimidazole. This compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Furthermore, 4-Methylimidazole is listed by IARC as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[3]
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with the following safety and handling procedures.
Personal Protective Equipment (PPE):
When handling this compound, the following personal protective equipment should be worn:
-
Gloves: Handle with appropriate chemical-resistant gloves.[3] Contaminated gloves should be disposed of after use in accordance with good laboratory practices.[3]
-
Protective Clothing: Wear impervious clothing to prevent skin contact.[3]
-
Eye/Face Protection: Use tightly sealing safety goggles or a face shield.[4][5]
-
Respiratory Protection: If working outside a certified laboratory chemical fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5]
Engineering Controls:
-
Work should always be conducted in a properly functioning, certified laboratory chemical fume hood.[6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5][6]
Hazard Summary
The following table summarizes the hazard classifications for this compound, based on the available safety data sheets for the non-deuterated form.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[1][3][5] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation[1][5] |
| Carcinogenicity | Category 1B | H351: Suspected of causing cancer[3][5] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[1][5] |
Spill and Emergency Procedures
Accidental Release Measures:
-
Small Spills: For small spills that can be cleaned up without significant risk, use appropriate tools to collect the material.[6] Absorb solutions with an inert liquid-binding material like diatomite or universal binders.[1] Place the spilled material in a suitable, sealed container for disposal.[3][6] Avoid creating dust.[3][6]
-
Large Spills: In the event of a large spill, especially outside of a fume hood, immediately evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[6]
First Aid Measures:
-
If on Skin: Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention.[1][3]
-
If in Eyes: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing.[1][3] Immediately call a physician.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1][3] Seek medical attention.[1][3]
-
If Swallowed: Rinse the mouth with water.[1][3] Do NOT induce vomiting.[1][3] Call a physician immediately.[1]
Disposal Procedures
Proper disposal of this compound is critical to ensure the safety of laboratory personnel and to protect the environment. All waste must be handled in accordance with local, state, and federal regulations.[1]
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in its pure form or as a solution.[6]
-
Container: Use a sealable, airtight, and compatible waste container.[6] The container should be clearly labeled as hazardous waste.
-
Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added.[6] The label should clearly identify the contents as "this compound waste".
-
Storage: Store the waste container in a designated, secure, cool, dry, and well-ventilated area.[6] Keep it away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6]
-
Collection: Once the container is full or no longer in use, arrange for its collection by your institution's hazardous waste management service.[6]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 4-Methyl-imidazole-d3
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 4-Methyl-imidazole-d3, ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and is suspected of causing cancer.[1] Therefore, adherence to stringent safety protocols is critical. The appropriate personal protective equipment is the first line of defense against exposure.
| Body Part | PPE Recommendation | Specifications & Best Practices |
| Eyes/Face | Chemical safety goggles with side shields or a face shield.[2][3] | Must meet ANSI Z.87.1 or European Standard EN166. A face shield should be worn in addition to goggles when there is a risk of splashing.[2][4] |
| Hands | Chemical-resistant gloves.[2] | Nitrile rubber gloves are recommended.[3][4] Gloves should be tested according to EN 374.[3][5] Always consult the glove manufacturer's chemical resistance data and discard and replace gloves immediately if contaminated or torn.[4] |
| Body | Flame-resistant or chemical-resistant lab coat.[2][4] | The lab coat should be fully buttoned and fit properly to cover as much skin as possible to minimize skin contact.[2] |
| Respiratory | NIOSH-approved respirator.[4] | A respirator is necessary when engineering controls like a fume hood are insufficient to control airborne dust or during spill cleanup. The type of respirator and cartridge should be selected based on the potential exposure concentration.[4] |
| Feet | Closed-toe, closed-heel shoes.[3] | Shoes should cover the entire foot to protect against spills and falling objects.[3] |
Experimental Protocol: Safe Handling of this compound
A systematic approach is crucial for handling this compound to maintain a safe laboratory environment.
Preparation
-
Risk Assessment : Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Engineering Controls : Ensure that a properly functioning chemical fume hood is available. All handling of the solid compound should be performed within the fume hood to minimize inhalation exposure.[1]
-
PPE Inspection : Don all required PPE as specified in the table above. Inspect gloves for any signs of degradation or puncture before use.
-
Emergency Equipment : Confirm the location and accessibility of the nearest safety shower and eyewash station.[6]
Handling and Experimentation
-
Weighing : Carefully weigh the required amount of this compound within the chemical fume hood.
-
Transfer : Transfer the weighed compound to the reaction vessel inside the fume hood.
-
Dissolution : If dissolving the compound, add the solvent slowly to avoid splashing.
-
Reaction Setup : Ensure all glassware is securely clamped and the reaction is set up in a way that minimizes the risk of spills or breakage.
Post-Experiment
-
Decontamination : Decontaminate all surfaces and equipment that may have come into contact with the compound.[7]
-
PPE Removal : Carefully remove and dispose of contaminated PPE, such as gloves, in the designated waste stream.[3]
-
Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[3]
| Waste Type | Disposal Procedure |
| Chemical Waste | Dispose of chemical waste in accordance with national and local regulations.[3][7] Segregate it from other laboratory waste and label it clearly.[3] |
| Contaminated Packaging | Handle uncleaned containers as you would the product itself.[3] Do not mix with other waste. |
| Contaminated PPE | Dispose of in the appropriate waste stream for chemically contaminated materials. |
Emergency Procedures
In the event of exposure or a spill, immediate action is necessary.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[3][5] Seek immediate medical attention.[6] |
| Skin Contact | Immediately wash skin with plenty of soap and water.[7] Remove contaminated clothing and seek medical attention as it can cause severe skin burns.[1][3][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1][7] Seek medical advice.[3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[1][7] Call a physician immediately.[7] |
| Spill | Evacuate the area. Wear appropriate PPE, including a respirator.[4] Cover the spill with an inert absorbent material like sand or vermiculite.[4] Sweep up and place in a suitable container for disposal.[6] |
Workflow for Safe Handling of this compound
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
